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ENTEROTOXIN TYPE B, STAPHYLOCOCCUS AUREUS

Cat. No.: B1175086
CAS No.: 11100-45-1
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Description

Contextualizing SEB as a Key Virulence Factor and Superantigen

SEB is a quintessential example of a bacterial virulence factor, a component that enables a pathogen to infect and cause disease in a host. wikipedia.org Its pathogenic effects are intrinsically linked to its classification as a superantigen. nih.govoup.com Unlike conventional antigens that are processed by antigen-presenting cells (APCs) and presented to a very small fraction (less than 0.01%) of T-cells in a highly specific manner, superantigens bypass this conventional pathway.

SEB functions by directly cross-linking Major Histocompatibility Complex (MHC) class II molecules on the surface of APCs with specific variable regions of the T-cell receptor (TCR) β-chain (Vβ) on T-cells. oup.comcreative-diagnostics.compatsnap.com This interaction is not restricted by the typical antigen-binding groove of the MHC molecule. Consequently, SEB can activate a massive population of T-cells, up to 20% of the entire T-cell repertoire. wikipedia.org This polyclonal T-cell activation leads to an overwhelming release of pro-inflammatory cytokines, often termed a "cytokine storm," which can result in systemic inflammation and toxic shock. patsnap.comresearchgate.net The ability to induce such a potent and dysregulated immune response makes SEB a critical factor in the virulence of SEB-producing S. aureus strains. oup.com

Table 1: Comparison of Conventional Antigens and Superantigens
CharacteristicConventional AntigensSuperantigens (e.g., SEB)
Processing by APCsRequired (internalized and proteolytically processed)Not required; binds to the outer surface of MHC class II
Binding to MHC Class IIBinds within the peptide-binding grooveBinds outside the peptide-binding groove
T-Cell Activation FrequencyVery low (~1 in 10,000 to 1 in 1,000,000 T-cells)Very high (up to 20% of all T-cells)
TCR InteractionRecognizes both Vα and Vβ domains, plus the peptideBinds primarily to the Vβ domain of the TCR
Immune ResponseSpecific, adaptive immune responseMassive, non-specific cytokine release ("cytokine storm")

Historical Perspectives and Foundational Discoveries in SEB Research

The study of staphylococcal enterotoxins dates back to the early 20th century, with initial research focusing on their role as causative agents of staphylococcal food poisoning (SFP). frontiersin.org Reports as early as the 1900s linked S. aureus contamination in food to outbreaks of gastroenteritis. frontiersin.org For decades, research centered on the emetic properties of these toxins and their remarkable stability, which allowed them to persist in improperly stored or prepared food. nih.govnih.gov

A paradigm shift in understanding SEB occurred with the discovery of its superantigenic properties. This foundational discovery revealed that the toxin's potent effects were not limited to the gastrointestinal tract but were the result of a profound and systemic interaction with the host immune system. Researchers elucidated the unique mechanism by which SEB could bridge MHC class II and T-cell receptors, leading to the massive T-cell activation that is the hallmark of superantigens. oup.com This discovery was crucial for explaining the pathophysiology of severe, systemic S. aureus infections, including toxic shock syndrome. Further research led to the characterization of the seb gene, which is often carried on mobile genetic elements, explaining why only specific lineages of S. aureus produce this potent toxin. oup.com Because of its stability and potent toxicity, SEB was also investigated as a potential biological warfare agent, which spurred further research into its mechanisms and potential countermeasures. nih.govresearchgate.net

Significance of SEB in Microbial Pathogenesis and Host-Pathogen Interactions

The significance of SEB in microbial pathogenesis lies in its ability to manipulate and dysregulate the host's immune response to the bacterium's advantage. numberanalytics.comwalshmedicalmedia.com The interaction between the host and pathogen is a critical determinant of the outcome of an infection. nih.gov By triggering a cytokine storm, SEB creates a state of systemic inflammation that can lead to severe tissue damage, organ failure, and shock, which are the clinical manifestations of severe staphylococcal diseases. numberanalytics.com

From the pathogen's perspective, this interaction is highly strategic. The massive, non-specific immune activation diverts the immune system from mounting a targeted and effective response against the bacteria themselves. Furthermore, following the initial hyperactivation, the stimulated T-cells may undergo a state of unresponsiveness known as anergy or be eliminated through activation-induced cell death. nih.govnih.gov This can lead to a temporary state of immunosuppression, impairing the host's ability to clear the primary infection and potentially reducing its capacity to respond to unrelated antigens. nih.gov The host-pathogen interaction initiated by SEB is a clear example of how a microbial virulence factor can exploit the host's own defense mechanisms to cause disease and promote pathogen survival. walshmedicalmedia.comnih.gov

Table 2: Key Molecular Interactions in SEB Pathogenesis
MoleculeRole in InteractionConsequence of Interaction
Staphylococcus aureus Enterotoxin B (SEB)Binds simultaneously to MHC class II and TCR Vβ chainsForms a trimolecular bridge, cross-linking APCs and T-cells
MHC Class IIReceptor on antigen-presenting cells (APCs) for SEBPresents SEB to a large population of T-cells
T-Cell Receptor (TCR)Receptor on T-cells; the Vβ region binds SEBTriggers intracellular signaling for T-cell activation
Cytokines (e.g., TNF-α, IL-1β, IL-2)Released in large quantities by activated T-cells and APCsInduces systemic inflammation, fever, and shock

Properties

CAS No.

11100-45-1

Molecular Formula

C24H31N3O7

Origin of Product

United States

Molecular Biology and Genetics of Staphylococcus Aureus Enterotoxin B Seb

Genomic Organization and Regulatory Mechanisms of seb Expression

The expression of the seb gene is tightly controlled at multiple levels, ensuring that the toxin is produced under conditions that are favorable for the bacterium's survival and dissemination within a host.

The gene encoding Staphylococcal enterotoxin B, designated as seb, has been fully sequenced and characterized. The open reading frame of the seb gene encodes a precursor protein of 266 amino acids. nih.gov This precursor includes a 27-amino acid signal peptide at its N-terminus, which is cleaved off during the secretion process to yield the mature SEB protein consisting of 239 amino acid residues. nih.govdavidson.edu

The genetic locus of the seb gene can be found on mobile genetic elements, which contributes to its dissemination among different S. aureus strains. researchgate.net Biophysical and genetic analyses have demonstrated that the seb gene can be located either on a plasmid or on the chromosome. asm.orgresearchgate.net In some methicillin-resistant S. aureus (MRSA) isolates, a 1.15-megadalton plasmid has been identified to carry the entB gene (an alternative designation for seb). asm.org However, in a majority of SEB-producing MRSA isolates, the seb gene is found to be integrated into the chromosome. asm.orgnih.gov More specifically, the seb gene is often located within S. aureus pathogenicity islands (SaPIs). nih.govmdpi.com The presence of seb on different SaPIs has been linked to variations in the levels of SEB production among strains. nih.govmdpi.com For instance, in certain strains, the seb gene is located in a pathogenicity island with high similarity to SaPIivm60. mdpi.com

The structural gene is flanked by regulatory sequences, including a promoter-like sequence upstream (5' side) and a transcriptional termination signal downstream (3' side), which is characterized by a palindromic structure followed by a thymine-rich region. nih.govdavidson.edu

The transcription of the seb gene is a critical control point for SEB synthesis and is influenced by a network of regulatory proteins and environmental cues. The gene encodes a single messenger RNA (mRNA) of approximately 900 nucleotides. nih.govresearchgate.net The amount of SEB produced generally correlates with the levels of seb mRNA, indicating that transcriptional control is a primary mechanism of regulation. nih.govresearchgate.net

Several global regulatory systems in S. aureus modulate the expression of the seb gene. The accessory gene regulator (agr) system, a quorum-sensing system, is a key positive regulator of seb expression. nih.govresearchgate.net The effector molecule of the agr system, RNAIII, induces the expression of seb. researchgate.net Inactivation of the agr element leads to reduced levels of both SEB protein and seb mRNA. nih.govresearchgate.net

The staphylococcal accessory regulator (SarA) is another positive regulator of seb expression. researchgate.net Conversely, the repressor of toxins (Rot) acts as a direct repressor by binding to the seb promoter, thereby antagonizing its expression. researchgate.net

The alternative sigma factor B (σB or SigB) , which is encoded by the sigB operon, plays a repressive role in seb expression. researchgate.net This repression is thought to occur, at least in part, through the repression of the agr system by σB. researchgate.net

Table 1: Key Regulatory Proteins and Their Effect on seb Expression

Regulatory Protein/System Gene/Operon Effect on seb Expression Mechanism of Action
Accessory Gene Regulator agr Positive The effector molecule, RNAIII, induces seb transcription. nih.govresearchgate.netresearchgate.net
Staphylococcal Accessory Regulator sarA Positive Positively controls seb expression. researchgate.net
Repressor of Toxins rot Negative Directly binds to the seb promoter to repress transcription. researchgate.net
Sigma Factor B sigB Negative Represses the agr system, which in turn reduces seb expression. researchgate.net

The production of SEB is also influenced by various environmental and nutritional signals, which are often sensed and transduced through the global regulatory networks. Environmental stresses such as high temperatures and alkaline pH can activate σB, leading to a subsequent repression of seb expression. researchgate.net

Nutritional factors, including the availability of certain carbon sources, can also modulate seb transcription. For example, catabolites like glucose have been shown to affect seb expression, a process that can be controlled by regulators such as SarA and σB. researchgate.net

While transcriptional control is a major factor in determining the levels of SEB production, post-transcriptional and translational control mechanisms also contribute to the regulation of SEB synthesis. The stability of the seb mRNA can influence the amount of protein produced. Furthermore, the efficiency of translation of the seb mRNA into the precursor protein is another potential point of regulation. The final step in the synthesis of mature SEB is the secretion and cleavage of the signal peptide from the precursor protein. davidson.edu Strains carrying a cloned seb gene have been observed to secrete greatly reduced amounts of other extracellular proteins, suggesting a coordinate regulation of exoprotein synthesis, potentially at the level of secretion or other post-transcriptional steps. nih.govresearchgate.net

Transcriptional Regulation of SEB Production

Genetic Diversity and Evolutionary Dynamics of SEB Variants

The seb gene exhibits a notable degree of genetic variability, which has led to the emergence of different SEB variants. This diversity is driven by evolutionary pressures and the horizontal transfer of the gene via mobile genetic elements.

Studies have identified several nucleotide sequence variants of the seb gene. nih.govnih.gov For example, one study identified four different nucleotide variants (seb v1–v4) from a collection of 12 strains, with the open reading frame consistently being 801 base pairs in length. nih.govmdpi.com This nucleotide sequence variation translates into different amino acid sequence variants of the SEB protein. nih.gov To date, at least five different allelic variants of SEB have been described, which may differ in their biological activity. nih.gov A recent study identified two distinct SEB genotypes (SEB1 and SEB2) with four amino acid differences among 45 isolates from retail food. nih.gov

The promoter region of the seb gene also shows variability. Five different variants of the seb promoter (sebp v1–v5) have been identified, with sequence variation occurring in a region known to be essential for seb expression, located between 59 and 93 nucleotides upstream of the transcription start site. nih.govmdpi.com Despite this variability, the core -35 (TGAATA) and -10 (TATATT) promoter elements appear to be conserved. nih.gov

The genetic diversity of seb is also linked to its association with different clonal complexes (CC) of S. aureus. For instance, the dominant molecular types for SEB1 and SEB2 genotypes have been identified as CC1-ST188-t189 and CC59-ST59-t437, respectively. nih.gov This association suggests that the evolution and dissemination of specific seb variants are linked to the clonal evolution of the bacterium itself. The high degree of variability in the seb gene and its promoter, compared to the more conserved nature of other enterotoxin genes like sec and sed, suggests that seb is subject to significant evolutionary pressure. nih.govnih.gov

Table 2: Examples of SEB Genetic Variants

Variant Type Designation Key Characteristics Reference
Nucleotide Variant seb v1-v4 Variations at numerous nucleotide positions within the 801 bp ORF. nih.govmdpi.com
Amino Acid Variant SEB1, SEB2 Differ by 4 amino acids (Ala-13Val, Ser14Ala, Asn192Ser, Met222Leu). nih.gov
Promoter Variant sebp v1-v5 Sequence variation in the region 59-93 nucleotides upstream of the transcription start site. nih.govmdpi.com

Analysis of seb Gene Alleles and Polymorphisms

The gene encoding Staphylococcal Enterotoxin B, seb, exhibits considerable genetic diversity, with multiple allelic variants identified across different Staphylococcus aureus isolates. This genetic variability translates into variations in the primary amino acid sequence of the SEB protein, which can influence its biological activity, including superantigenicity and lethality. nih.govresearchgate.net

Early research identified a single variant of SEB, but subsequent sequencing of the seb gene from a broader range of S. aureus isolates has revealed the existence of at least five distinct alleles. nih.gov These alleles encode for forms of SEB with predicted amino acid substitutions. nih.gov A study analyzing the seb open reading frame (ORF) in 12 strains found a consistent length of 801 base pairs but identified nucleotide variations at numerous positions, leading to the characterization of four different nucleotide variants (seb v1–v4). mdpi.com These nucleotide sequence differences resulted in three distinct amino acid variants of the 266-amino acid precursor protein. mdpi.com

Sequence analysis of 20 different S. aureus strains has identified specific amino acid substitutions when compared to the SEB protein from reference strains like COL and MNHO. asm.org These mutations include Lysine to Asparagine at position 7, Serine to Alanine at position 14, Alanine to Serine at position 35, Glutamine to Histidine at position 125, Asparagine to Serine at position 192, and Methionine to Leucine at position 222. asm.org Notably, these amino acid changes are located outside the regions of the protein responsible for binding to the Major Histocompatibility Complex (MHC) class II molecules and the T-cell receptor (TCR). asm.org Despite this, these variations have been shown to cause differences in the proliferation of rabbit splenocytes and human peripheral blood mononuclear cells in vitro and varied lethality in a rabbit model of toxic shock syndrome. nih.govasm.org

The promoter and gene sequences of seb have been shown to have a high degree of variability compared to other enterotoxin genes like sec and sed, which are more conserved. mdpi.com This suggests different evolutionary pressures acting on these toxin genes.

SEB Allelic Variant Amino Acid Substitutions (Position) Reference
Variant 1K7N, S14A asm.org
Variant 2A35S asm.org
Variant 3Q125H asm.org
Variant 4N192S asm.org
Variant 5M222L asm.org

Evolutionary Trajectories and Clonal Distribution of SEB-Producing Staphylococcus aureus Strains

The distribution of the seb gene is not random across the S. aureus population but is instead associated with specific clonal lineages. The population structure of S. aureus is highly clonal, with the species being divided into several clonal complexes (CCs) as determined by methods like multilocus sequence typing (MLST). oup.com

SEB-producing strains are found across diverse clonal complexes. asm.org One study of isolates from New York identified SEB in four clonal complexes, with CC8 being the most prevalent, followed by CC59 and CC20. asm.org However, the seb gene is generally considered to be infrequently found in major clonal complexes such as CC5, CC8, CC12, CC25, and CC45. The presence of seb in a strain is often due to the acquisition of mobile genetic elements rather than being a core component of the clonal complex's genome.

The evolutionary history of prominent S. aureus lineages provides a backdrop for understanding the dissemination of virulence factors like SEB. For instance, the pandemic CC30 lineage has evolved into distinct clades with differing virulence characteristics. nih.gov Similarly, the globally distributed community-acquired methicillin-resistant S. aureus (CA-MRSA) lineage ST8, also known as USA300, is thought to have evolved from a less virulent and less resistant ancestor that circulated in Central Europe around 160 years ago. rki.de The acquisition of mobile genetic elements carrying virulence genes like seb is a key step in the evolution of such hypervirulent clones.

The "Bengal Bay clone" (ST772), a multidrug-resistant CA-MRSA lineage, originated on the Indian subcontinent in the 1960s and has since spread globally. scienceopen.com Its evolution has been marked by the progressive acquisition of resistance and virulence elements. scienceopen.comnews-medical.net The presence of seb in specific isolates within these globally successful lineages contributes to their pathogenic potential. nih.gov The dynamic interplay between the bacterial chromosome and mobile genetic elements shapes the evolutionary trajectories of these pathogens, allowing for adaptation to new hosts and environments. oup.com

Clonal Complex (CC) Association with seb Gene Reference
CC8Most common SEB-producing lineage in some studies. asm.org
CC59Identified as an SEB-producing lineage. asm.org
CC20Identified as an SEB-producing lineage. asm.org
CC5Infrequent carriage of the seb gene.
CC30A pandemic lineage with diverse virulence profiles; seb is not a core gene. nih.gov

Structural Biology and Biophysical Characterization of Seb

Three-Dimensional Architecture and Functional Domain Organization of SEB

The three-dimensional structure of SEB has been determined to high resolution using X-ray crystallography. rcsb.org These studies reveal that SEB is a single polypeptide chain of 239 amino acids with a molecular weight of approximately 28 kDa. rcsb.orgresearchgate.net The protein folds into a compact, ellipsoidal structure characterized by two principal domains: an N-terminal domain and a C-terminal domain. wikipedia.orgnih.gov

The N-terminal domain features a characteristic β-barrel structure known as an oligosaccharide/oligonucleotide-binding (OB) fold. wikipedia.orgmdpi.com The C-terminal domain adopts a β-grasp motif. wikipedia.orgmdpi.com A long alpha-helix runs through the center of the molecule, connecting these two domains. wikipedia.org Unlike some other staphylococcal enterotoxins, such as SEA and SEC, SEB lacks a zinc-binding site, which means it possesses only one primary MHC class II binding site. rcsb.orgnih.gov High-resolution crystal structures, such as the one determined at 1.5 Å, have provided detailed insights into the atomic arrangement and surface features of the molecule. rcsb.org The structure of SEB has also been resolved in a ternary complex with its receptors, TCR and peptide-MHC, revealing the molecular basis of its superantigenic activity. nih.gov

Structural Features of Staphylococcal Enterotoxin B (SEB)
Method of Structure Determination X-ray Diffraction rcsb.org
Resolution 1.48 Å rcsb.org
Total Structure Weight 28.28 kDa rcsb.org
Number of Residues 238 rcsb.org
Overall Fold Two-domain structure with a central alpha-helix wikipedia.orgnih.gov
N-terminal Domain Oligosaccharide/oligonucleotide (OB) fold (β-barrel) wikipedia.orgmdpi.com
C-terminal Domain β-grasp motif wikipedia.orgmdpi.com
Metal Binding Lacks a zinc-binding site rcsb.orgnih.gov

The two-domain structure of SEB is directly related to its function as a superantigen. Both the N-terminal and C-terminal domains are involved in binding to MHC class II molecules and the T-cell receptor. mdpi.com

The N-terminal domain is crucial for the mitogenic activity of SEB. nih.gov Studies have shown that the first 138 residues constitute the minimal component required for T-cell stimulation. nih.gov This domain houses a low-affinity binding site for the MHC class II molecule. wikipedia.org Key residues in the N-terminal region that participate in MHC class II binding are located in the regions of residues 43–47 and 65–78. mdpi.com

The C-terminal domain also plays a significant role in receptor binding. Residues in the regions 92–96 and 211–215 are involved in the interaction with MHC class II. mdpi.com The binding site for the T-cell receptor is located in a shallow cavity formed by both the N- and C-terminal domains. nih.gov Specific residues implicated in TCR binding include T18, G19, L20, and E22. mdpi.com

A notable feature within the SEB structure is a disulfide loop , formed by a disulfide bond between Cys93 and Cys113. researchgate.net While not essential for T-cell recognition, this loop has been suggested to be responsible for the emetic properties of the toxin. nih.govnih.gov Mutational studies have identified specific residues that are critical for the biological activity of SEB. For instance, Val136 has been shown to be essential for mitogenic activity, highlighting the importance of hydrophobic interactions. nih.gov

Functional Regions and Critical Residues of SEB
MHC Class II Binding Sites N-terminal domain (residues 43-47, 65-78) and C-terminal domain (residues 92-96, 211-215) mdpi.com
T-Cell Receptor (TCR) Binding Site A shallow cavity formed by both domains nih.gov
Key TCR Contact Residues T18, G19, L20, E22 mdpi.com
Minimal Mitogenic Component First 138 residues of the N-terminal domain nih.gov
Disulfide Loop Between Cys93 and Cys113, potentially involved in emetic properties researchgate.netnih.gov
Essential Residue for Mitogenic Activity Val136 nih.gov

Conformational Dynamics and Ligand-Induced Changes of SEB

The function of SEB is not solely dictated by its static structure but also by its conformational dynamics and the changes induced upon binding to its host ligands. These dynamic aspects are crucial for understanding the mechanism of superantigenicity at a molecular level.

Molecular dynamics (MD) simulations have provided valuable insights into the flexibility and interaction dynamics of SEB. nih.gov These computational studies have been used to investigate the thermal unfolding pathway of SEB, revealing the differential stability of its two domains. At lower temperatures, the stability of domain I is maintained primarily by hydrophobic interactions, while domain II is stabilized by salt bridges and hydrogen bonds.

MD simulations have also been employed to study the interaction of SEB with peptide ligands. nih.gov These simulations show that upon binding to SEB, peptides that are initially in a random coil conformation can adopt more ordered structures. nih.gov Furthermore, simulations have been used to investigate the allosteric effects of antibody binding on the SEB-TCR interaction, suggesting that the binding of an antibody can induce conformational changes in SEB that weaken its interaction with the TCR. nih.gov The root mean square fluctuation (RMSF) from MD simulations has been shown to correlate well with experimental B-factors from crystal structures, validating the accuracy of the simulations. nih.gov

A variety of biophysical techniques have been utilized to characterize the binding affinity and specificity of SEB for its host molecules. Isothermal titration calorimetry (ITC) has been employed to measure the thermodynamics of binding between SEB and peptide ligands. nih.gov These studies have revealed that the interaction is often entropically driven and dominated by hydrophobic interactions, with some peptides exhibiting affinity constants in the range of 10^5 M⁻¹. nih.gov

Mechanisms of Action and Molecular Pathogenesis of Seb

Superantigenic Properties and T-Cell Activation Pathways

The superantigenic activity of SEB is a consequence of its unique ability to interact with both MHC class II molecules and T-cell receptors in a manner distinct from conventional antigens. frontiersin.orgnih.gov This interaction is not dependent on the typical peptide-binding groove of the MHC molecule, allowing SEB to activate a broad range of T-cells.

SEB binds to MHC class II molecules on the surface of antigen-presenting cells. frontiersin.orgnih.gov This binding is a crucial first step in the formation of the ternary complex (MHC-II-SEB-TCR) that triggers T-cell activation. The interaction primarily involves the α-chain of the MHC class II molecule. biorxiv.org

The interaction between SEB and MHC class II molecules is characterized as a low-affinity binding. biorxiv.orgfrontiersin.org Studies have identified a low-affinity binding site for SEB on the α-chain of MHC class II molecules. biorxiv.org The binding affinity (Kd) for this interaction is in the micromolar range, which is significantly lower than the high-affinity interactions observed with some other superantigens that utilize a zinc-dependent binding mechanism to the MHC-II β-chain. biorxiv.orgrupress.org Despite this low affinity, the binding is sufficient to tether SEB to the surface of APCs, making it available for interaction with T-cells. The interaction is also complex and can be dependent on the haplotype of the MHC class II molecule. nih.gov Research has identified multiple regions on the SEB molecule that are involved in binding to MHC class II, including amino acid residues 1-33, 31-64, and 179-212 for binding to DR1, and residues 1-33, 124-154, 150-183, and 179-212 for binding to Raji cells which express multiple HLA-DR and DQ haplotypes. nih.gov

While the binding of peptides to the MHC class II groove is known to induce significant conformational changes that are critical for T-cell recognition, the specific conformational alterations in the MHC-II molecule upon binding of SEB are less well-defined. However, the formation of the ternary SEB-TCR-MHC complex itself represents a significant structural rearrangement. The SEB molecule acts as a wedge between the TCR and the MHC molecule, forcing the TCR to angle away from the MHC surface compared to a conventional peptide-MHC-TCR interaction. researchgate.net This repositioning effectively circumvents the need for the TCR to contact the peptide within the MHC groove. researchgate.net This suggests that while SEB may not induce the same peptide-centric conformational changes, its binding fundamentally alters the geometry of the TCR-MHC interaction.

SEB interacts directly with the variable region of the β-chain (Vβ) of the T-cell receptor. frontiersin.orgnih.gov This interaction is specific to certain Vβ families, leading to the polyclonal activation of T-cells expressing these particular Vβ segments. oup.com

The binding of SEB to the TCR is considered non-conventional because it occurs outside the complementarity-determining regions (CDRs) that are responsible for recognizing processed peptide antigens presented by MHC molecules. frontiersin.org Instead, SEB binds to a shallow groove on the TCR Vβ domain. researchgate.net This interaction primarily involves residues within the second complementarity determining region (CDR2) and the fourth hypervariable loop of the TCR β-chain. researchgate.netoup.com This mode of binding bypasses the need for specific antigen recognition, allowing a single superantigen molecule to activate a large number of T-cells.

The primary pathogenic mechanism of SEB is its ability to cross-link MHC class II molecules on APCs with TCRs on T-cells. frontiersin.orgnih.gov By binding simultaneously to both molecules, SEB acts as a molecular bridge, bringing the T-cell and the APC into close proximity and triggering the signaling cascade that leads to T-cell activation. nih.gov The formation of this ternary complex is essential for the massive release of cytokines that characterizes the response to superantigens. uniprot.org The SEB molecule inserts itself as a wedge between the TCR and the MHC-II molecule, effectively bypassing the normal antigen-specific recognition process and leading to potent, uncontrolled T-cell stimulation. researchgate.net

Role of Co-stimulatory Molecules (e.g., CD28, B7) in SEB-Mediated T-Cell Activation

Staphylococcal Enterotoxin B (SEB) functions as a superantigen, triggering a potent and polyclonal activation of T-cells that bypasses the conventional antigen presentation pathway. This hyperactivation is critically dependent on the engagement of co-stimulatory molecules, particularly the CD28 receptor on T-cells and its ligands, the B7 molecules (CD80/B7.1 and CD86/B7.2), on antigen-presenting cells (APCs). frontiersin.orguniroma1.itnih.gov The inflammatory activity of SEB relies on its ability to bind to both the T-cell receptor (TCR) and the CD28 co-stimulatory receptor on T-cells, as well as to the Major Histocompatibility Complex (MHC) class II and B7 molecules on APCs. frontiersin.orgnih.gov

Research has demonstrated that T-cell activation by SEB is not solely dependent on the classical ternary complex formed by the TCR, SEB, and MHC class II. Co-stimulatory signals are indispensable, with the CD28/B7 interaction playing a unique and pivotal role. oup.comoup.com Highly purified CD4+ T-cells, when depleted of APCs, fail to proliferate in response to SEB alone. oup.comnih.gov However, their proliferative response can be restored by the presence of B7-positive cells or by the addition of a monoclonal antibody targeting CD28, highlighting the necessity of this co-stimulatory signal. oup.comoup.comnih.gov

Intriguingly, recent studies have revealed that SEB's inflammatory action can occur independently of MHC class II molecules. frontiersin.orgnih.gov The binding of SEB to B7 molecules on APCs is sufficient to trigger both TCR- and CD28-mediated inflammatory signaling pathways. frontiersin.orguniroma1.itnih.govbohrium.com SEB has been shown to strengthen the interaction between CD28 and B7, which in turn facilitates the recruitment of the TCR into the immunological synapse, leading to robust and potentially lethal inflammatory signaling. frontiersin.orguniroma1.itnih.gov This MHC class II-independent mechanism underscores the central importance of the CD28/B7 co-stimulatory axis in the pathogenesis of SEB-mediated diseases. frontiersin.orgfrontiersin.org

Key Molecules in SEB-Mediated T-Cell Co-stimulation

This table summarizes the primary molecules involved in the co-stimulatory pathway activated by Staphylococcal Enterotoxin B (SEB) and their respective functions.

MoleculeLocationFunction in SEB-Mediated ActivationReference
SEB (Staphylococcal Enterotoxin B)ExtracellularActs as a molecular bridge, binding to TCR, MHC class II, CD28, and B7 molecules. frontiersin.orguniroma1.itnih.gov
TCR (T-cell Receptor)T-cell surfacePrimary receptor for T-cell activation; binds to specific Vβ regions engaged by SEB. frontiersin.orgnih.gov
CD28T-cell surfaceKey co-stimulatory receptor; its engagement by B7 (enhanced by SEB) is required for full T-cell activation, proliferation, and cytokine production. oup.comoup.comnih.govnih.gov
B7 (CD80/CD86)APC surfaceLigand for CD28; SEB binding to B7 is sufficient to trigger T-cell activation signals even without MHC class II. frontiersin.orguniroma1.itnih.govbohrium.com
MHC Class IIAPC surfaceClassical receptor for superantigens, but its role can be bypassed in SEB-mediated activation when the CD28/B7 axis is engaged. frontiersin.orgnih.gov

Cellular Signaling Cascades Initiated by SEB

The binding of SEB to its receptors on T-cells and APCs initiates a complex network of intracellular signaling cascades. These pathways amplify the initial activation signal, leading to the massive production of pro-inflammatory cytokines and widespread immune cell activation that characterize superantigen-induced toxic shock.

A crucial component of the cellular response to SEB is the activation of Mitogen-Activated Protein (MAP) kinase pathways. bohrium.com MAPKs are a family of serine-threonine kinases that regulate a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. nih.govcreative-diagnostics.comcellsignal.com The MAPK signaling system is organized into three-tiered kinase cascades, where a MAP kinase kinase kinase (MAPKKK) activates a MAP kinase kinase (MAPKK), which in turn activates a specific MAPK. nih.govcreative-diagnostics.com

In the context of SEB stimulation, the engagement of the TCR and co-stimulatory molecules leads to the activation of several MAPKKKs, initiating downstream signaling. The three major MAPK families implicated in the response to SEB are:

Extracellular signal-regulated kinases (ERKs): Primarily involved in regulating cell proliferation and differentiation.

c-Jun N-terminal kinases (JNKs): Also known as stress-activated protein kinases (SAPKs), these are activated by cellular stress and inflammatory cytokines and are involved in apoptosis and inflammation. nih.gov

p38 MAP kinases: These are also activated by stress and cytokines and play a significant role in inflammation and apoptosis. nih.gov

Activation of these MAPK pathways is essential for the transcriptional activation of genes encoding pro-inflammatory cytokines, which are the primary mediators of SEB-induced pathology. bohrium.comnih.gov

Beyond the MAPK cascades, SEB modulates other critical intracellular signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (B549165) (mTOR) pathways.

The NF-κB pathway is a central regulator of the immune and inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by SEB, signaling cascades lead to the degradation of its inhibitor, allowing NF-κB to translocate to the nucleus. nih.gov There, it binds to DNA and promotes the transcription of numerous target genes, including those for pro-inflammatory cytokines like TNF-α, IL-1, and IL-6. frontiersin.orgbohrium.comnih.gov The activation of NF-κB is a culminating point for signals originating from both TCR and CD28 engagement. frontiersin.org

The PI3K/Akt/mTOR pathway is another vital signaling network affected by SEB. bohrium.comnih.gov This pathway is a key regulator of cell growth, proliferation, survival, and metabolism. researchgate.netnih.gov Activation of this pathway is often driven by the cytokines, such as IL-2 and IFN-γ, that are produced by T-cells following initial SEB stimulation. bohrium.comnih.gov PI3K activation leads to the activation of the serine/threonine kinase Akt, which in turn activates mTOR. researchgate.net This cascade promotes cell survival by inhibiting apoptosis and supports the metabolic changes required for rapid T-cell proliferation. There is significant crosstalk between these pathways, as the PI3K/Akt/mTOR network can also influence the activation of NF-κB. nih.govresearchgate.net

SEB-Initiated Cellular Signaling Cascades

This table outlines the major intracellular signaling pathways activated by SEB, their key components, and ultimate cellular outcomes.

PathwayKey ComponentsPrimary Cellular OutcomeReference
MAP Kinase (ERK)Ras/Raf/MEK/ERKT-cell proliferation, differentiation. nih.govcellsignal.com
MAP Kinase (JNK/p38)MKK4/7, MKK3/6Inflammation, apoptosis, cytokine gene expression. nih.gov
NF-κBIKK, IκB, p65/p50Transcription of pro-inflammatory cytokines (TNF-α, IL-6) and survival genes. frontiersin.orgbohrium.comnih.gov
PI3K/mTORPI3K, Akt, mTORCell growth, proliferation, survival (inhibition of apoptosis), metabolic reprogramming. bohrium.comnih.govresearchgate.net

SEB-Mediated Cellular Dysregulation and Apoptosis

The massive and uncontrolled T-cell activation induced by SEB leads to a biphasic cellular response: an initial phase of intense proliferation followed by a contraction phase characterized by widespread apoptosis, or programmed cell death. This process, known as Activation-Induced Cell Death (AICD), is a key feature of the superantigen response. Furthermore, SEB can trigger apoptosis in non-immune cells, contributing to tissue damage.

SEB administration results in a rapid and massive expansion of T-cells bearing specific TCR Vβ regions. aai.orgoup.com This proliferative burst, however, is short-lived and is followed by a period of unresponsiveness, which is achieved through a combination of clonal anergy and clonal deletion via apoptosis. nih.gov

Crucially, research has established a causal link between proliferation and subsequent apoptosis. nih.gov T-cells that proliferate in response to SEB are the ones that are ultimately destined to undergo apoptosis. nih.gov This process of AICD appears to be a programmed homeostatic mechanism to control the over-activated T-cell population. The apoptosis of superantigen-activated T-cells is preferentially restricted to cells that have undergone a specific number of cell divisions, suggesting a delayed death program. aai.org

The molecular mechanism underlying SEB-induced AICD involves the upregulation of death receptors and their ligands on the surface of activated T-cells. The Fas (CD95)/Fas Ligand (FasL) system is heavily implicated in this process. karger.comciteab.com Following SEB stimulation, activated T-cells increase their expression of Fas, and engagement with FasL triggers the apoptotic cascade, leading to cell death. karger.comciteab.com This biphasic effect of proliferation followed by apoptosis is a dose- and time-dependent phenomenon. karger.com

The pathogenic effects of SEB extend beyond the immune system, as it can also induce apoptosis in various non-immune host cells, contributing to endothelial damage and multi-organ failure. nih.gov This can occur through both direct and indirect mechanisms.

Indirectly, the massive amounts of pro-inflammatory and apoptogenic cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ), released by SEB-activated T-cells can create a pro-apoptotic environment that induces death in adjacent non-immune cells like epithelial and endothelial cells. nih.gov

SEB can also act more directly on certain non-immune cells. For example, SEB has been shown to induce apoptosis in the ECV304 human endothelial cell line in a dose- and time-dependent manner. spandidos-publications.com This process was found to be mediated, at least in part, by the extrinsic death pathway, involving the induction of TNF-α expression by the endothelial cells themselves and the subsequent activation of caspase-8 and caspase-3. spandidos-publications.com Similarly, SEB can induce apoptosis in monocytic cells, such as the THP-1 cell line, through a TNF-α-dependent extrinsic pathway. frontiersin.org In this system, a positive feedback loop is established where SEB-induced TNF-α upregulates the expression of the SEB receptor (HLA-DR), thereby sensitizing the cells to further SEB-induced apoptosis. frontiersin.org

Mechanisms of SEB-Induced Apoptosis

This table summarizes the different mechanisms by which SEB induces apoptosis in both immune and non-immune cells.

Cell TypeMechanism of ApoptosisKey MediatorsReference
T-LymphocytesActivation-Induced Cell Death (AICD)Proliferation-dependent, Fas/FasL pathway. aai.orgnih.govkarger.comciteab.com
Non-Immune Host Cells (e.g., Endothelial, Epithelial)Indirect (Cytokine-Mediated)TNF-α, IFN-γ released from activated T-cells. nih.gov
Endothelial Cells (e.g., ECV304)Direct Induction (Extrinsic Pathway)Autocrine TNF-α, Caspase-8, Caspase-3. spandidos-publications.com
Monocytes (e.g., THP-1)Direct Induction (Extrinsic Pathway with Feedback Loop)TNF-α, HLA-DR upregulation, Caspase-8. frontiersin.org

Interactions of SEB with Other Host Cellular Components

Staphylococcal enterotoxin B (SEB), a potent superantigen produced by Staphylococcus aureus, orchestrates a complex and detrimental interaction with various host cellular components, extending beyond its primary T-cell activation. wikipedia.orglistlabs.com These interactions are crucial to its pathogenesis, leading to disruptions in tissue barriers, modulation of immune cell functions, and synergistic toxicity with other microbial products.

Modulation of Intestinal Epithelial Barrier Integrity

The intestinal epithelium serves as a critical barrier, preventing the translocation of luminal contents into the systemic circulation. nih.gov SEB significantly compromises this barrier, a key step in the pathogenesis of food poisoning and systemic intoxication. wikipedia.orgresearchgate.net The toxin can cross epithelial cell membranes via a process known as transcytosis, gaining access to underlying immune cells in the lamina propria. nih.gov

The primary mechanism of SEB-induced barrier dysfunction is indirect, mediated by the massive release of inflammatory cytokines from activated T-cells. nih.gov As a superantigen, SEB cross-links the T-cell receptor (TCR) and Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs), leading to polyclonal T-cell activation and a "cytokine storm". frontiersin.orgoup.com This surge includes high levels of Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-17A, and IL-22. nih.gov These cytokines directly act on intestinal epithelial cells, inducing dysfunction and altering the integrity of the mucosal barrier. nih.gov

Research indicates that SEB exposure can suppress the expression of Alix, a protein involved in the endolysosome system and the maintenance of epithelial barrier function. researchgate.net This suppression is linked to an increase in the permeability of epithelial monolayers to macromolecules, without necessarily affecting the transepithelial resistance (TER). researchgate.net Furthermore, SEB can directly and indirectly stimulate intestinal epithelial cells to upregulate heat shock proteins (HSPs), such as HSP25 and HSP72, which is believed to be a protective response against cellular stress. researchgate.net The disruption of tight junctions, the protein complexes that seal the space between epithelial cells, is a critical consequence of the inflammatory cascade, leading to a "leaky gut" and allowing the passage of the toxin and other luminal antigens. nih.govnih.govnih.gov

Table 1: Effects of SEB-Activated T Cells on Intestinal Epithelial Cells

Cytokine Produced by T-CellsEffect on Epithelial BarrierReference
IFN-γ, TNF-α, IL-6, IL-17A, IL-22Induce dysfunction in intestinal epithelial cells, compromising barrier integrity. nih.gov
Various CytokinesDisrupt tight junction protein complexes, increasing paracellular permeability. nih.govnih.govnih.gov
Not ApplicableSuppresses Alix protein expression, increasing permeability to macromolecules. researchgate.net
Not ApplicableInduces expression of Heat Shock Proteins (HSP25, HSP72) as a protective response. researchgate.net

Impact on Specific Immune Cell Subsets (e.g., Monocytes/Macrophages)

Monocytes and macrophages are key antigen-presenting cells (APCs) of the innate immune system and are significantly impacted by SEB. The toxin's binding to MHC class II molecules on the surface of these cells is a critical initiating event in its pathogenic cascade. nih.govcreative-diagnostics.com This engagement is not a passive event for the macrophage; it triggers an "outside-in" signaling cascade within the cell, leading to its activation and the production of pro-inflammatory mediators. nih.govnih.gov

Studies have shown that SEB binding to MHC class II on human monocytes and macrophages induces the expression and activation of several signaling pathways. nih.govresearchgate.net This includes the Myeloid differentiation primary response 88 (MyD88) pathway, which leads to the upregulation of downstream components like IRAK4 and TRAF6. researchgate.net Activation of these pathways culminates in the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). nih.govresearchgate.net

Table 2: SEB-Induced Signaling and Responses in Monocytes/Macrophages

Target/PathwayEffect of SEBConsequenceReference
MHC Class IIBinds to the receptorInitiates intracellular signaling nih.gov
MyD88 PathwayActivates pathwayUpregulates IRAK4 and TRAF6 researchgate.net
NF-κBActivates transcription factorInduces pro-inflammatory gene expression nih.govresearchgate.net
p38 MAPKActivates kinaseContributes to cytokine production nih.gov
Cytokine ProductionInduces TNF-α, IL-1β, IL-12Mediates toxic shock, amplifies T-cell response nih.govresearchgate.net

Synergistic Pathogenicity with Other Bacterial Toxins

The pathogenic effects of SEB can be dramatically amplified in the presence of other bacterial toxins, particularly lipopolysaccharide (LPS). listlabs.comnih.gov LPS, also known as endotoxin, is a major component of the outer membrane of Gram-negative bacteria. researchgate.net A natural synergy exists between SEB and LPS, where co-exposure leads to a hyper-inflammatory response that is many times greater than the additive effect of either toxin alone. nih.govresearchgate.net This synergy is clinically significant, as the human gut contains a large population of Gram-negative bacteria, making co-exposure a plausible scenario during infection or barrier compromise. nih.gov

The co-administration of SEB and LPS leads to massively elevated and sustained levels of key pro-inflammatory cytokines, including TNF-α, IL-6, IFN-γ, and IL-2. nih.gov This overwhelming cytokine release is a primary driver of lethal toxic shock. listlabs.comnih.gov The mechanism involves the potentiation of immune cell activation; LPS, acting through Toll-like receptors (TLRs), and SEB, acting as a superantigen, trigger distinct but converging inflammatory pathways that result in a more robust and prolonged cytokine storm. researchgate.net

This synergistic relationship has been well-documented in animal models, where sub-lethal doses of either SEB or LPS become lethal when administered together. nih.gov In addition to LPS, SEB is thought to act synergistically with other staphylococcal superantigens like Toxic Shock Syndrome Toxin-1 (TSST-1), another key virulence factor in toxic shock syndrome. oup.commdpi.com This ability to synergize with other microbial products highlights the complexity of polymicrobial interactions in disease and underscores the potency of SEB as a virulence factor.

Immunological Responses and Seb Mediated Immunopathology Mechanistic Focus

Cytokine and Chemokine Induction by SEB

SEB is a powerful inducer of cytokines and chemokines, orchestrating a robust inflammatory response. nih.govnih.gov The toxin stimulates a large number of T cells to produce these inflammatory mediators. frontiersin.org This response varies depending on the cell type involved; for instance, macrophages stimulated with SEB induce a wide range of CC and CXC chemokines, whereas epithelial cells show very low reactivity to SEB alone. nih.gov However, in the presence of other stimuli like viral components, SEB can have a synergistic effect on cytokine production in epithelial cells. nih.govresearchgate.net

The primary mechanism behind SEB's potent inflammatory effect is its function as a superantigen. wikipedia.orgfrontiersin.org Unlike conventional antigens that require processing and presentation by antigen-presenting cells (APCs) to activate a small fraction of T cells, SEB bypasses this process. wikipedia.org It simultaneously binds to Major Histocompatibility Complex (MHC) class II molecules on APCs and the T-cell receptor (TCR) on T cells, specifically interacting with the variable region of the TCR β-chain (Vβ). frontiersin.orgwindows.net This cross-linking leads to the polyclonal activation of a large percentage of T lymphocytes, up to 30%. frontiersin.org

This massive and uncontrolled T-cell activation results in the release of a vast excess of pro-inflammatory cytokines, a phenomenon known as a "cytokine storm". frontiersin.orgnih.gov Key cytokines released during this storm include Interleukin-2 (IL-2), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ) from T cells, as well as IL-1 and TNF-α from macrophages. nih.gov Other significant cytokines involved are Interleukin-6 (IL-6) and Interleukin-17A (IL-17A). frontiersin.orgnih.gov This overwhelming cytokine release can lead to severe systemic effects, including fever, vascular damage, multi-organ system breakdown, and potentially lethal toxic shock. nih.govfrontiersin.org The activation of transcription factors such as NF-κB and AP-1 is a critical step in the high-level expression of these cytokines. nih.gov Recent studies have also highlighted that SEB's ability to elicit this response requires direct binding to the costimulatory receptor CD28 and its ligands, B7-1 (CD80) and B7-2 (CD86), in addition to the TCR and MHC class II molecules. frontiersin.org

Cytokine/ChemokinePrimary Producing CellsRole in SEB-Mediated Immunopathology
IFN-γT cellsPromotes a Th1 immune response, activates macrophages. nih.govnih.gov
TNF-αT cells, MacrophagesA key pro-inflammatory cytokine critical for inducing lethal shock; drives Th1 development. nih.govnih.gov
IL-2T cellsPromotes T-cell proliferation and activation. nih.govfrontiersin.org
IL-6Macrophages, Epithelial cellsPro-inflammatory cytokine that can also influence Th17/Th1 cell balance. nih.govnih.gov
IL-17AT cells (Th17)Contributes to inflammation, particularly in the context of autoimmune conditions. frontiersin.org

The production of cytokines and chemokines induced by SEB is a complex process subject to various regulatory influences. The autonomic nervous system, for example, can modulate the production of inflammatory mediators through the release of neurotransmitters like norepinephrine (B1679862) and epinephrine, which act on adrenergic receptors expressed by immune cells. nih.gov

SEB's effect on cytokine production can also be significantly modified by the presence of other microbial or viral components. researchgate.net For instance, while SEB alone has a limited effect on bronchial epithelial cells, it can act synergistically with viral-mimicking double-stranded RNA (dsRNA) to induce a wide array of cytokines and chemokines in these cells. nih.govresearchgate.net This co-stimulation leads to the activation of multiple intracellular signaling pathways, resulting in an amplified inflammatory response. researchgate.net In macrophages, however, the effect of co-stimulation appears to be more accumulative than synergistic. researchgate.net Repeated exposure to SEB can also alter the subsequent immune response, leading to elevated cytokine production in epithelial cells upon a second stimulation. nih.gov This demonstrates that the regulation of SEB-induced inflammation is highly context-dependent, influenced by the cell type, the presence of co-stimulants, and the history of exposure. nih.gov

Host Immune Evasion Strategies by SEB

While SEB is known for its potent activation of the immune system, it also employs strategies to modulate and evade host defenses, ensuring the survival of the Staphylococcus aureus bacterium.

SEB fundamentally alters the process of antigen presentation. patsnap.com In conventional antigen presentation, foreign proteins are processed into small peptides, which are then loaded onto the peptide-binding groove of MHC class II molecules for presentation to specific T cells. frontiersin.org SEB subverts this specific, regulated process. frontiersin.org It binds to the outer surface of the MHC class II molecule, away from the peptide-binding groove, and cross-links it with the TCR. wikipedia.orgfrontiersin.org

This interaction is not dependent on the specific peptide being presented by the MHC molecule, leading to the non-specific activation of a large population of T cells. frontiersin.org By triggering this widespread, antigen-independent T-cell activation, SEB effectively distracts and overwhelms the immune system, preventing a focused and effective response against the bacteria. patsnap.com This superantigenic mechanism is a form of molecular mimicry where SEB acts as a decoy, short-circuiting the normal pathways of immune recognition. patsnap.com

A key long-term consequence of the massive T-cell activation induced by SEB is the subsequent induction of immunological anergy and exhaustion. windows.netnih.gov After the initial phase of intense proliferation and cytokine production, the overstimulated T cells become unresponsive to further stimulation, a state known as anergy. nih.govresearchgate.net This unresponsiveness applies not only to restimulation by SEB but also to their specific cognate antigens. researchgate.net

Studies have shown that SEB selectively targets memory CD4 T cells, inducing clonal anergy and impairing their helper function. nih.govnih.gov This can lead to a loss of recall humoral immunity, meaning the host's ability to respond to previously encountered pathogens is diminished. nih.govnih.gov This state of T-cell dysfunction is a crucial immune evasion strategy, as it effectively silences a significant portion of the T-cell repertoire, including memory cells crucial for long-term protection. researchgate.netnih.gov T-cell exhaustion, characterized by poor effector function and sustained expression of inhibitory receptors, is another mechanism exploited by pathogens like S. aureus to escape immune control. windows.net

Immunological StateMechanismConsequence for Host Immunity
AnergyFollowing massive SEB-induced proliferation, T cells become unresponsive to subsequent antigen stimulation. nih.govresearchgate.netLoss of T-cell helper function and diminished recall immunity to unrelated antigens. nih.govnih.gov
ExhaustionProlonged stimulation leads to a state of T-cell dysfunction with poor effector function and high expression of inhibitory receptors. windows.netPrevents optimal control of the bacterial infection and contributes to immune escape. windows.net

Mechanistic Role of SEB in Exacerbating Immune-Mediated Conditions

SEB's potent immunomodulatory properties can significantly exacerbate existing immune-mediated and inflammatory conditions. By amplifying underlying inflammatory responses, SEB can worsen the pathology of diseases such as asthma, atopic dermatitis, and psoriasis. nih.govnih.govresearchgate.netresearchgate.net

In the context of airway inflammation, local mucosal exposure to SEB can trigger a unique inflammatory response characterized by the accumulation of lymphocytes and increased airway hyperresponsiveness, mirroring features of non-allergic or "intrinsic" asthma. nih.gov This response is dependent on CD4+ T cells and is associated with an increase in TNF-α. nih.gov In allergic asthma models, SEB administered during an allergic challenge can modulate leukocyte accumulation, intensify lymphocyte activation, and induce a strong pro-inflammatory cytokine response. nih.gov

In skin conditions like atopic dermatitis and psoriasis, colonization by SEB-producing S. aureus is linked to disease severity. researchgate.netresearchgate.net In psoriasis, SEB has been shown to induce pathogenic features in Th17 cells, a key cell type in the disease's inflammatory process. researchgate.net In patients with atopic dermatitis, SEB stimulation leads to increased activation-induced apoptosis of T cells, which is related to skin colonization by the bacteria and may influence the severity of the disease. researchgate.net By skewing immune responses and amplifying cytokine production, SEB acts as a potent trigger that can escalate and perpetuate the chronic inflammation characteristic of these immune-mediated diseases. nih.govresearchgate.net

Molecular Mechanisms of Autoimmunity Exacerbation

Staphylococcal Enterotoxin B (SEB), a potent superantigen, can significantly exacerbate autoimmune conditions by disrupting the delicate balance of the immune system. Its primary mechanism involves the widespread, non-specific activation of T-cells, which can lead to a breakdown of self-tolerance. This process is not straightforward, as it involves a complex interplay of T-cell anergy, regulatory T-cell function, and potentially molecular mimicry.

As a superantigen, SEB bypasses the conventional antigen presentation pathway. It cross-links the T-cell receptor (TCR) on T-cells with Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs) in a non-specific manner. This interaction triggers a massive proliferation and activation of a large fraction of the T-cell population, leading to a "cytokine storm." While this initial hyperactivation is a key feature of SEB's immunopathology, its long-term consequence on T-cell function is often a state of unresponsiveness known as anergy.

Paradoxically, this induced anergy in T-cells, particularly memory T-cells, can contribute to the exacerbation of autoimmunity. Anergic T-cells are unable to mount an effective response to subsequent stimulation. Research indicates that SEB-induced anergy is an active process mediated by regulatory T-cells (Tregs), specifically CD8+ suppressor T-cells. nih.gov These Tregs inhibit the proliferation of pre-activated T-cells, enforcing the anergic state. nih.gov This sustained unresponsiveness can disrupt normal immune surveillance and regulation, potentially allowing autoreactive T-cells that escape this anergic state to proliferate unchecked.

At the molecular level, SEB-induced anergy in memory CD4+ T-cells involves the impairment of TCR signaling. This is characterized by a failure to form the CD3/ZAP-70 complex, a critical step in the T-cell activation cascade. nih.gov This signaling block is mediated by the Src kinase Fyn, which initiates a negative signaling pathway. nih.gov Inhibition of Fyn has been shown to reverse this anergic state, highlighting its central role in this process. nih.gov

Furthermore, the concept of molecular mimicry has been proposed as a contributing factor to SEB-mediated autoimmunity. frontiersin.orgwikipedia.orgnih.gov This theory suggests that sequence similarities between SEB and self-antigens could lead to the activation of cross-reactive T-cells. listlabs.com These T-cells, initially activated by SEB, could then mistakenly target host tissues that express structurally similar self-peptides, thereby initiating or exacerbating an autoimmune response. frontiersin.orgwikipedia.orgnih.gov

The table below summarizes the key molecular players and their roles in SEB-mediated exacerbation of autoimmunity.

Molecular PlayerRole in Autoimmunity Exacerbation
SEB (Superantigen) Cross-links TCR and MHC class II, leading to non-specific T-cell activation and subsequent anergy.
T-cell Receptor (TCR) Binds to SEB, initiating the signaling cascade that leads to either activation or anergy.
MHC Class II Binds to SEB on antigen-presenting cells, forming the bridge to the TCR.
CD8+ Regulatory T-cells Mediate the induction and maintenance of SEB-induced T-cell anergy. nih.gov
Fyn Kinase A Src kinase that mediates the negative signaling pathway leading to TCR signaling impairment in anergic memory T-cells. nih.gov
CD3/ZAP-70 Complex Formation of this complex is disrupted in SEB-induced anergy, blocking downstream T-cell activation signals. nih.gov

Contribution to Allergic Responses at a Molecular Level

Staphylococcal Enterotoxin B (SEB) plays a significant role in the potentiation of allergic responses through its multifaceted interaction with various components of the immune system. At a molecular level, SEB can act both as a superantigen to indirectly drive allergic sensitization and as a direct activator of key effector cells in the allergic cascade.

A central mechanism by which SEB contributes to allergic responses is its ability to promote the production of Immunoglobulin E (IgE), the hallmark antibody of type I hypersensitivity reactions. As a superantigen, SEB non-specifically activates a large number of T-cells. This activation leads to the release of a profile of cytokines skewed towards a T-helper 2 (Th2) response, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). researchgate.netnih.govnih.gov IL-4 and IL-13 are critical for inducing B-cell class switching to IgE production. researchgate.net Consequently, the presence of SEB can lead to polyclonal IgE production, meaning that IgE specific for various allergens, not just SEB itself, may be synthesized. nih.gov This heightened IgE environment sensitizes mast cells and basophils by binding to their high-affinity IgE receptors (FcεRI).

Beyond its indirect role in IgE production, SEB can also directly interact with and activate mast cells and basophils, which are primary effector cells in allergic reactions. ersnet.org This direct activation can lead to the degranulation of these cells and the release of pre-formed inflammatory mediators such as histamine, as well as the synthesis of other pro-inflammatory molecules like leukotrienes and prostaglandins. The precise molecular pathway of direct SEB-induced mast cell degranulation is an area of ongoing research but appears to be independent of the classical IgE-mediated activation pathway.

SEB's influence on allergic responses is also evident in its contribution to eosinophilic inflammation, a characteristic feature of allergic asthma. The SEB-induced release of Th2 cytokines, particularly IL-5, is a potent signal for the development, recruitment, and activation of eosinophils. nih.govcapes.gov.brnih.gov Studies have shown a significant correlation between sensitization to SEB and higher levels of blood eosinophils and eosinophil-derived proteins in asthmatic patients. nih.gov This suggests that SEB can drive an eosinophilic phenotype in asthma, contributing to the severity of the disease.

The table below details the key molecular interactions and their outcomes in SEB's contribution to allergic responses.

Molecular PlayerInteraction with SEBOutcome in Allergic Response
T-cells Non-specific activation via TCR-MHC II cross-linking.Release of Th2 cytokines (IL-4, IL-5, IL-13). researchgate.netnih.govnih.gov
B-cells Stimulated by IL-4 and IL-13 from SEB-activated T-cells.Class switching to produce allergen-specific and polyclonal IgE. researchgate.netnih.gov
Immunoglobulin E (IgE) Production is increased due to Th2 cytokine milieu.Sensitizes mast cells and basophils by binding to FcεRI.
Mast Cells & Basophils Can be directly activated by SEB, and are sensitized by SEB-induced IgE.Degranulation and release of histamine, leukotrienes, and other allergic mediators. ersnet.org
Eosinophils Recruited and activated by IL-5 from SEB-activated T-cells.Contribution to eosinophilic inflammation, particularly in allergic asthma. nih.govcapes.gov.brnih.gov
Interleukin-4 (IL-4) Secreted by SEB-activated T-cells.Promotes B-cell class switching to IgE. researchgate.netnih.gov
Interleukin-5 (IL-5) Secreted by SEB-activated T-cells.Promotes eosinophil development, recruitment, and activation. researchgate.netnih.govnih.gov
Interleukin-13 (IL-13) Secreted by SEB-activated T-cells.Promotes B-cell class switching to IgE and contributes to airway hyperresponsiveness. researchgate.net

Advanced Methodologies for Seb Research and Detection

In Vitro Cellular Models for SEB Studies

Application of Human Peripheral Blood Mononuclear Cells (PBMCs) and Murine Splenocytes

In vitro cellular models are fundamental for dissecting the immunological effects of Staphylococcal Enterotoxin B (SEB). Human peripheral blood mononuclear cells (PBMCs) and murine splenocytes are primary tissues extensively used for this purpose. These models are crucial for studying SEB's superantigenic activity, which involves the cross-linking of the T-cell receptor (TCR) and major histocompatibility complex (MHC) class II molecules, leading to widespread T-cell activation and cytokine release. nih.govnih.gov

Human PBMCs are highly sensitive to SEB, responding to picomolar concentrations of the toxin. nih.gov In contrast, murine splenocytes, which also contain the necessary cell populations (T cells and antigen-presenting cells like monocytes/macrophages), require higher, nanomolar concentrations for stimulation. nih.gov This difference in sensitivity is attributed to the lower affinity of SEB for murine MHC class II molecules compared to the human HLA complex. nih.gov

Both cell systems are utilized to measure key immunological outcomes following SEB exposure. T-cell proliferation is a primary indicator of superantigen activity and can be quantified using various assays. nih.gov Furthermore, these models are essential for analyzing the profile of cytokines released during the SEB-induced inflammatory cascade. Common cytokines measured include Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and IL-6. nih.govnih.gov Studies have used these cell models to evaluate the efficacy of potential therapeutics, such as neutralizing monoclonal antibodies, by measuring the inhibition of both cell proliferation and cytokine secretion. nih.gov For optimal induction of a proliferative response in these systems, the presence of both T cells and monocytes is required. nih.gov

Cell ModelSourceTypical Concentration for StimulationKey Research ApplicationsMeasured EndpointsReferences
Human PBMCsHuman peripheral bloodPicomolarStudying superantigenic activity; evaluating neutralizing antibodies.T-cell proliferation; Cytokine release (IL-2, IFN-γ, TNF-α, IL-6). nih.govnih.gov
Murine SplenocytesMouse spleenNanomolarInvestigating immune responses; initial screening of therapeutics.T-cell proliferation; Cytokine release (IL-2, IFN-γ, TNF-α, IL-6). nih.govnih.govmdpi.com

Use of Specific Cell Lines for Mechanistic Investigations (e.g., Caco-2, Jurkat, U87 cells)

To investigate specific cellular and molecular mechanisms of SEB action, various immortalized cell lines are employed. These models offer homogeneity and reproducibility that are advantageous for detailed mechanistic studies.

Caco-2 Cells: The human epithelial colorectal adenocarcinoma cell line, Caco-2, is a widely used model for the intestinal barrier. mdpi.comnih.gov These cells spontaneously differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the gut epithelium. nih.govfrontiersin.orgnih.gov Research has demonstrated that SEB can traverse the intact intestinal epithelium, and the Caco-2 model is instrumental in studying this process. mdpi.com For instance, studies have shown that co-exposure to SEB and the allergen Ovalbumin enhances the transport of Ovalbumin across the Caco-2 cell monolayer, suggesting a role for SEB in promoting food allergies. nih.gov

Jurkat Cells: The Jurkat cell line, derived from a human T-cell leukemia, is a cornerstone for studying T-cell signaling. frontiersin.orgnih.gov As these cells express the T-cell receptor, they are used to dissect the pathways involved in SEB-mediated T-cell activation. Mechanistic studies using Jurkat cells have revealed that SEB's inflammatory activity is critically dependent on its binding to the TCR and the costimulatory receptor CD28. nih.govnih.gov Notably, research with these cells has shown that SEB can trigger inflammatory signaling by binding to B7 molecules on antigen-presenting cells, which in turn strengthens the CD28-B7 interaction and recruits the TCR, even in the absence of MHC class II molecules. nih.govnih.gov

U87 Cells: U87 MG is a human primary glioblastoma cell line used in neuroscience and cancer research. researchgate.net Studies have utilized U87 cells to explore the potential anti-proliferative effects of SEB. Research has shown that SEB can significantly decrease the viability and proliferation of U87 cells in a concentration- and time-dependent manner. nih.gov Mechanistically, this effect has been linked to the downregulation of key transducers in the Transforming Growth Factor-beta (TGF-β) signaling pathway, such as smad2 and smad3. nih.gov

Cell LineCell TypePrimary Research Application for SEBKey FindingsReferences
Caco-2Human epithelial colorectal adenocarcinomaIntestinal barrier transport and integrity.SEB can cross the intestinal barrier and enhance the transport of allergens like Ovalbumin. nih.govmdpi.com
JurkatHuman T-cell leukemiaT-cell activation and signaling pathways.SEB-induced inflammation requires binding to TCR, CD28, and B7, and can occur independently of MHC class II. nih.govnih.gov
U87Human primary glioblastomaAnti-proliferative and anti-cancer effects.SEB inhibits cell proliferation and down-regulates TGF-β signaling transducers (smad2/3). nih.gov

In Vivo Animal Models for SEB Pathogenesis Research

Murine Models for Superantigen-Induced Immune Responses and Pathology

Murice models are critical for understanding the in vivo pathogenesis of SEB-induced toxic shock and for the development of therapeutics. nih.gov Various mouse strains are used, some of which can be used to study SEB-induced shock without the need for sensitizing agents like D-galactosamine or lipopolysaccharide (LPS). nih.govaai.org Different inbred strains, such as BALB/c, C3H/HeJ, and C57BL/6, exhibit varying susceptibility to SEB. aai.orgnih.goversnet.org

In these models, the administration of SEB leads to a pathological cascade that mimics aspects of human toxic shock syndrome. Key indicators of SEB-induced pathology that are monitored include weight loss, hypothermia, and mortality. nih.govaai.orgpsu.edu These physical symptoms are correlated with a massive systemic release of proinflammatory cytokines and chemokines, such as IL-2, IL-6, and Monocyte Chemoattractant Protein-1 (MCP-1). nih.govaai.org

Murine models have been adapted to study specific aspects of SEB exposure. For example, intranasal administration of SEB in BALB/c mice serves as an effective model for studying toxic and anaphylactic shock, leading to significant cellular immune responses and pathological changes in respiratory tissues. nih.gov Additionally, C57BL/6 mice are used in models of allergic airway inflammation to investigate how SEB exposure can modulate subsequent allergic responses, for instance, to the allergen ovalbumin. ersnet.org Gene profiling in murine models has also helped identify novel host response genes involved in multi-organ damage, including those related to intracellular DNA/RNA sensors and apoptosis. frontiersin.org

Mouse StrainResearch FocusKey Pathological/Immunological FindingsReferences
BALB/c, C3H/HeJ, C3H/OuJSEB-induced toxic shockMortality correlates with hypothermia, weight loss, and induction of serum IL-2, IL-6, and MCP-1. nih.govaai.org
BALB/cIntranasal exposure and respiratory effectsInduces cellular immune response (leukocytosis, lymphocytosis) and pathological changes in lung and trachea. nih.gov
C57BL/6Modulation of allergic airway inflammationSEB administration prior to allergen sensitization modulates the subsequent immune response, affecting IgE levels and Th2 cytokine response. ersnet.org

Other Relevant Animal Models for Systemic and Organ-Specific Effects

While murine models are the most common, other animal species have been used to study SEB pathogenesis, sometimes offering closer parallels to human disease.

Rabbit Models: The rabbit model has been noted to mimic human toxic shock syndrome closely. However, its use is significantly hampered by the limited availability of specific immunological reagents for this species. aai.org

Rat Models: Rats have been employed to investigate the efficacy of immunizations against systemic S. aureus infections where SEB is a critical virulence factor. In these studies, immunization with a detoxified SEB toxoid was shown to protect the animals from organ damage, specifically in the lungs and liver, following a systemic challenge with S. aureus. nih.gov

Piglet Models: Piglets have been developed as a model for lethal SEB intoxication. This model reproduces severe gastrointestinal symptoms and postmortem findings associated with SEB-induced toxic shock, offering an alternative to rodent and nonhuman primate models. researchgate.net

Bioanalytical and Immunological Detection Assays for SEB

The rapid and sensitive detection of SEB is crucial for food safety and clinical diagnostics. A variety of bioanalytical and immunological assays have been developed for this purpose, each with distinct principles and performance characteristics. creative-diagnostics.com

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used immunological method for SEB detection. fda.gov The sandwich ELISA format, which uses two antibodies that bind to different epitopes on the SEB molecule, is particularly common and offers high sensitivity and specificity. mdpi.com This technique can detect SEB in various samples, including food matrices and clinical specimens like urine. mdpi.comnih.gov Detection limits for modern ELISA systems can be as low as 0.38 ng/mL to 0.05 ng/mL. mdpi.commdpi.comnih.gov Enzyme-linked fluorescent assays (ELFA) are an automated variation of this technique. fda.gov

Immunochromatographic Assays (Lateral Flow Devices): These assays, also known as strip tests, provide a rapid and user-friendly format for on-site screening of SEB. brieflands.comnih.gov They are based on an immunochromatographic procedure where antibodies conjugated to colored nanoparticles (e.g., gold) generate a visible line if SEB is present. brieflands.com The sensitivity of these devices can reach approximately 10 ng/mL for a sandwich-based format. brieflands.comnih.gov

Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the definitive identification and quantification of SEB. nih.gov This method identifies the toxin by detecting specific proteotypic peptides after enzymatic digestion (e.g., with trypsin). It offers high specificity and can quantify SEB at low ng/g levels in complex food matrices like milk and shrimp. nih.gov An advantage of MS-based methods is that they can be developed without a reliance on specific antibodies. nih.gov Recent advancements include the use of novel recombinant protein capture molecules, designed based on SEB's natural binding partners (MHCII and TCR), to enrich the toxin from samples before MS analysis. mdpi.com

Other Immunoassays: Historically, other methods such as reversed passive latex agglutination (RPLA) have been used. mdpi.comnih.gov Fluorescent immunoassays, where a detection antibody is directly labeled with a fluorescent dye, have also been developed, offering faster results compared to traditional ELISA with sensitivities around 0.1 to 0.5 ng/mL. mdpi.comnih.gov

Assay TypePrinciple of DetectionReported Limit of Detection (LOD)/Quantification (LOQ)Key AdvantagesReferences
Sandwich ELISAAntigen captured between two specific antibodies; detection via enzyme-linked secondary antibody.0.05 - 0.38 ng/mLHigh sensitivity and specificity; quantitative. mdpi.commdpi.comnih.gov
Immunochromatographic Strip TestAntigen-antibody reaction on a nitrocellulose membrane causing a visible color change.~10 ng/mLRapid results, user-friendly, suitable for field use. brieflands.comnih.gov
LC-MS/MSIdentification and quantification of specific tryptic peptides from the toxin protein.~2.5 ng/g (in food)High specificity (confirmatory), quantitative, can be antibody-independent. nih.govmdpi.com
Fluorescent ImmunoassayDirect detection using a fluorescently labeled antibody.0.1 - 0.5 ng/mLFaster than traditional ELISA. mdpi.comnih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) Variants

The Enzyme-Linked Immunosorbent Assay (ELISA) is a cornerstone immunological method for detecting and quantifying SEB. nih.gov Its sensitivity, specificity, and adaptability have led to the development of several variants, each with unique advantages. The fundamental principle of ELISA involves the use of antibodies to capture the SEB antigen and an enzyme-linked antibody to generate a measurable signal.

The most common format for SEB detection is the sandwich ELISA . researchgate.netnih.govrndsystems.com In this assay, a microtiter plate is coated with a "capture" antibody specific to an epitope on the SEB molecule. The sample containing the suspected toxin is added, and if SEB is present, it binds to the capture antibody. After a washing step, a second "detection" antibody, which recognizes a different epitope on the bound SEB, is introduced. This detection antibody is conjugated to an enzyme, such as horseradish peroxidase (HRP). nih.govnih.gov Finally, a substrate is added, which the enzyme converts into a colored or fluorescent product. The intensity of the signal is directly proportional to the amount of SEB in the sample. immunology.org This "double-antibody sandwich" approach provides high specificity and sensitivity, with detection limits often in the sub-nanogram per milliliter (ng/mL) range. nih.gov

Other ELISA formats include:

Direct ELISA : The antigen (SEB) from the sample is directly immobilized on the plate, and a single, enzyme-labeled antibody is used for detection. While faster due to fewer steps, it can lead to higher background noise as all proteins in the sample may bind to the plate. rndsystems.combio-rad-antibodies.com

Indirect ELISA : Similar to the direct method, the antigen is immobilized first. However, an unlabeled primary antibody binds to the antigen, followed by an enzyme-labeled secondary antibody that targets the primary antibody. This provides signal amplification, increasing sensitivity compared to the direct format. rndsystems.combio-rad-antibodies.com

Competitive ELISA : Also known as an inhibition ELISA, this variant measures the concentration of SEB by its ability to interfere with a pre-defined binding event. A known amount of labeled SEB competes with the SEB in the sample for binding to a limited amount of capture antibody. A lower signal indicates a higher concentration of SEB in the sample. This format is particularly useful for samples with low analyte concentrations. cellsignal.com

To enhance performance, various modifications have been introduced. The avidin-biotin amplification system can be incorporated into sandwich ELISAs to increase sensitivity. nih.gov Fluorescent immunoassays, where the detection antibody is labeled with a fluorescent dye (e.g., Cyanine dye Cy5) instead of an enzyme, offer a faster alternative to traditional colorimetric ELISA. mdpi.com Another related technique is the Enzyme-Linked Immunofiltration Assay (ELIFA) , which is faster and easier to perform than ELISA but may be less sensitive. nih.gov

The choice of ELISA variant depends on the specific application, required sensitivity, sample matrix, and available resources. nih.gov Commercial ELISA kits are widely available for SEB detection, providing standardized reagents and protocols for laboratory analysis. tetracore.comgeneron-food-safety.com

Comparison of Common ELISA Variants for SEB Detection
VariantPrincipleAdvantagesDisadvantages
Direct ELISA Antigen from the sample is adsorbed to the plate, followed by an enzyme-conjugated detection antibody.Fast, fewer steps, less prone to error. bio-rad-antibodies.comNon-specific binding of sample components can cause high background; less sensitive as no signal amplification. rndsystems.combio-rad-antibodies.com
Indirect ELISA Antigen is adsorbed to the plate, followed by an unlabeled primary antibody and then an enzyme-conjugated secondary antibody.Higher sensitivity due to signal amplification from the secondary antibody; flexible. rndsystems.combio-rad-antibodies.comLonger protocol; potential for cross-reactivity from the secondary antibody. bio-rad-antibodies.com
Sandwich ELISA A capture antibody on the plate binds the antigen (SEB), which is then detected by an enzyme-conjugated detection antibody. rndsystems.comHigh specificity (uses two antibodies); high sensitivity; suitable for complex samples. rndsystems.combio-rad-antibodies.comRequires two specific antibodies (matched pair) that recognize different epitopes. bio-techne.com
Competitive ELISA SEB in the sample competes with a labeled SEB for binding to a limited number of capture antibodies. Signal is inversely proportional to SEB concentration.High sensitivity for small antigens; useful for detecting low concentrations of SEB. cellsignal.comCan be more complex to design and optimize.

Advanced Biosensor Technologies for SEB Detection

Biosensors represent a significant leap forward in toxin detection, offering rapid, portable, and highly sensitive alternatives to conventional laboratory-based assays. These devices convert a biological recognition event into a measurable signal. For SEB detection, biosensors typically utilize antibodies, aptamers, or other recognition elements integrated with a transducer that can be electrochemical, optical, or mass-based.

Electrochemical biosensors detect SEB by measuring changes in electrical properties (such as current, potential, or impedance) that occur when the toxin binds to a recognition element immobilized on an electrode surface. These sensors are highly regarded for their sensitivity, low cost, potential for miniaturization, and simple instrumentation.

Several types of electrochemical immunosensors have been developed for SEB. In an amperometric biosensor, an enzyme label (like HRP) on the detection antibody catalyzes a reaction that produces an electrical current, which is then measured. The magnitude of the current corresponds to the concentration of SEB. Potentiometric sensors, on the other hand, measure the change in electrical potential at an electrode surface upon antigen-antibody binding.

A widely explored format is the electrochemical impedance spectroscopy (EIS) immunosensor. In EIS, an alternating voltage is applied to the electrode, and the resulting impedance is measured. When SEB binds to the antibodies on the electrode surface, it alters the charge transfer resistance and capacitance at the electrode-solution interface, leading to a detectable change in impedance. This technique is label-free, meaning it does not require enzyme or fluorescent tags, simplifying the assay procedure. Researchers have used various nanomaterials, such as gold nanoparticles, carbon nanotubes, and graphene, to modify the electrode surfaces. These nanomaterials enhance the sensor's performance by increasing the surface area for antibody immobilization and improving electrical conductivity, thereby amplifying the signal and lowering the detection limit.

Types of Electrochemical Biosensors for SEB Detection
Sensor TypeMeasurement PrincipleKey Features
Amperometric Measures the current produced by an enzyme-catalyzed redox reaction following SEB binding.High sensitivity; often requires an enzyme label.
Potentiometric Measures the change in electrical potential (voltage) at an electrode upon SEB binding.Label-free; based on charge accumulation at the sensor surface.
Electrochemical Impedance Spectroscopy (EIS) Measures the change in electrical impedance at the electrode surface as SEB binds to immobilized antibodies.Label-free; highly sensitive; provides information on binding kinetics.

Surface Plasmon Resonance (SPR) is a powerful optical detection technique that allows for the real-time, label-free analysis of biomolecular interactions. SPR-based immunosensors are among the most sensitive and sophisticated tools for SEB detection.

The technology relies on an optical phenomenon that occurs when polarized light strikes a thin metal film (typically gold) at the interface of two media with different refractive indices. At a specific angle of incidence, the light excites surface plasmons (collective oscillations of free electrons) on the metal surface, causing a sharp decrease in the intensity of the reflected light, known as the SPR angle.

In an SPR immunosensor for SEB, antibodies are immobilized on the gold film of the sensor chip. When a sample containing SEB is passed over the surface, the toxin binds to these antibodies. This binding event causes an accumulation of protein mass on the sensor surface, which in turn changes the local refractive index. The change in refractive index alters the SPR angle. By monitoring this angle shift in real time, the sensor can detect the presence of SEB and quantify its concentration. The rate of change also provides valuable data on the kinetics of the antibody-antigen interaction (association and dissociation rates).

SPR biosensors offer several key advantages:

Real-time monitoring : Allows for the observation of binding events as they happen.

Label-free detection : Eliminates the need for enzyme or fluorescent labels, simplifying sample preparation and avoiding potential interference from labels.

High sensitivity : Capable of detecting SEB at very low concentrations.

Quantitative data : Provides precise concentration measurements and kinetic information.

The high sensitivity and real-time capabilities of SPR make it an invaluable tool in research for characterizing antibody affinity and in diagnostic applications for the rapid detection of SEB in various samples.

Recent advancements in SEB detection have focused on replacing traditional antibodies with synthetic recognition elements and utilizing nanomaterials to amplify detection signals.

Aptamers are short, single-stranded DNA or RNA molecules that can be engineered through a process called SELEX (Systematic Evolution of Ligands by Exponential Enrichment) to bind to specific targets, including toxins like SEB, with high affinity and specificity. Aptamer-based sensors, or "aptasensors," offer several advantages over their antibody-based counterparts. Aptamers are smaller, more stable under a wider range of temperatures and pH conditions, and can be synthesized chemically with high precision and reproducibility. This makes them robust and cost-effective recognition elements for biosensor development. They can be integrated into various sensor platforms, including electrochemical and optical systems, in a manner similar to antibodies.

Nanoparticles have emerged as powerful tools for enhancing the sensitivity of detection systems. Their unique optical, electrical, and catalytic properties, combined with their high surface-area-to-volume ratio, make them ideal for signal amplification.

Gold nanoparticles (AuNPs) are frequently used due to their stability, ease of synthesis, and distinct colorimetric properties. In a simple colorimetric assay, AuNPs functionalized with anti-SEB antibodies or aptamers will aggregate in the presence of SEB, causing a visible color change from red to blue. This forms the basis for rapid, instrument-free detection.

Quantum dots (QDs) are semiconductor nanocrystals that exhibit bright, stable fluorescence. They can be used as labels in immunoassays, offering superior photostability and the potential for multiplexing (detecting multiple toxins simultaneously) compared to traditional fluorescent dyes.

Magnetic nanoparticles can be used for the efficient separation and pre-concentration of SEB from complex sample matrices before detection, thereby improving the sensitivity and reliability of the assay.

The combination of aptamers and nanoparticles has led to the development of highly sensitive and innovative detection platforms. For instance, an aptamer-based sensor might use gold nanoparticles as a signal enhancer in an electrochemical system or as a colorimetric probe, achieving detection limits for SEB that are comparable to or even better than traditional ELISA methods. mdpi.com

Molecular Methods for seb Gene Detection and Characterization

While immunoassays detect the SEB protein itself, molecular methods target the genetic blueprint of the toxin—the seb gene. These techniques are essential for identifying toxigenic strains of Staphylococcus aureus, understanding the genetic basis of toxin production, and conducting epidemiological studies.

Polymerase Chain Reaction (PCR) is a revolutionary molecular biology technique that allows for the amplification of a specific segment of DNA, making it possible to detect even minute quantities of a target gene. For SEB research, PCR is used to detect the presence of the seb gene in bacterial isolates or directly in clinical and environmental samples. The basic PCR process involves designing short DNA primers that are complementary to the sequences flanking the seb gene. Through cycles of heating and cooling, the target DNA is repeatedly denatured, annealed with primers, and extended by a DNA polymerase enzyme, resulting in an exponential amplification of the seb gene fragment. The amplified product can then be visualized using gel electrophoresis.

Several advanced PCR variants have been developed to improve the speed, sensitivity, and quantitative capabilities of the assay:

Multiplex PCR : This variant uses multiple primer sets within a single reaction tube to simultaneously amplify several different genes. For staphylococcal analysis, a multiplex PCR can be designed to detect the seb gene along with genes for other enterotoxins (e.g., sea, sec) and species-specific markers for S. aureus. This allows for a comprehensive toxigenic profile of a bacterial strain in a single test, saving time and resources.

Real-Time PCR (qPCR) : Unlike conventional PCR where the product is analyzed at the end of the reaction, real-time PCR monitors the amplification process as it happens. This is achieved by incorporating a fluorescent reporter dye that binds to the amplifying DNA. The fluorescence signal increases with each cycle and is measured in real time by the PCR instrument. This allows for the quantification of the initial amount of target DNA. qPCR is significantly faster than conventional PCR, reduces the risk of carryover contamination as there is no post-PCR processing, and provides quantitative data, which can be valuable for studying gene expression.

These PCR-based methods are highly specific, sensitive, and rapid, often providing results within a few hours. They are indispensable tools for the confirmation of SEB-producing S. aureus strains isolated from food, clinical samples, and environmental sources.

Comparison of PCR Variants for seb Gene Detection
PCR VariantPrinciplePrimary ApplicationKey Advantages
Conventional PCR Amplifies a specific DNA segment (seb gene) for detection via gel electrophoresis.Qualitative detection of the seb gene.Simple, widely established technique.
Multiplex PCR Simultaneously amplifies multiple gene targets in a single reaction.Screening for multiple enterotoxin genes (sea, seb, sec, etc.) at once.Time and cost-effective; provides a comprehensive toxigenic profile.
Real-Time PCR (qPCR) Monitors DNA amplification in real time using fluorescent probes.Rapid and quantitative detection of the seb gene.High sensitivity, speed, quantitative results, reduced contamination risk.
Loop-Mediated Isothermal Amplification (LAMP)

Loop-Mediated Isothermal Amplification (LAMP) is a novel molecular diagnostic technique utilized for the rapid and sensitive detection of Staphylococcus aureus and its enterotoxin genes, including the gene for Enterotoxin Type B (SEB). nih.gov This method amplifies nucleic acids under isothermal conditions, typically between 60°C and 65°C, eliminating the need for a thermal cycler. biotechrep.irnih.gov The LAMP assay employs a set of four to six primers that recognize six to eight distinct regions of the target gene, ensuring high specificity. nih.gov The amplification process is rapid, with results often obtainable within 40 minutes. nih.gov

The sensitivity of the LAMP assay for detecting S. aureus has been shown to be significantly higher than conventional PCR, in some cases 100-fold more sensitive. nih.gov For instance, in spiked pork samples, the LAMP method could detect a minimum of 10³ colony-forming units per gram (cfu/g) after a six-hour incubation, whereas conventional PCR had a detection limit of 10⁴ cfu/g. researchgate.net In direct detection from cultured cells without prior DNA extraction, the limit of detection for a direct LAMP assay targeting the nuc gene of S. aureus was determined to be 7.6 × 10² CFU/mL. nih.gov

The specificity of LAMP assays is a critical feature for the accurate identification of pathogens. nih.gov Studies have demonstrated the high specificity of LAMP for S. aureus enterotoxin genes, with no cross-reactivity observed with other non-enterotoxigenic S. aureus strains or other common foodborne pathogens. rsc.org The results of LAMP amplification can be visually detected through turbidity or by using fluorescent dyes, which simplifies the readout and makes it suitable for on-site or point-of-care testing. biotechrep.ir This makes the LAMP technique a powerful tool for routine screening of food samples and for use during outbreak investigations. nih.govnih.gov

Western Blotting for SEB Protein Detection

Western blotting is a widely used immunological technique for the specific detection and confirmation of Staphylococcal Enterotoxin B (SEB) protein. nih.govmdpi.com This method involves the separation of proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), followed by the transfer of the separated proteins to a solid membrane, typically nitrocellulose or polyvinylidene difluoride (PVDF). nih.govnih.gov

The detection of SEB on the membrane is achieved through the use of specific antibodies that bind to the SEB protein. nih.gov Typically, a primary antibody that specifically recognizes SEB is first incubated with the membrane. Subsequently, a secondary antibody, which is conjugated to an enzyme (such as horseradish peroxidase) and recognizes the primary antibody, is added. nih.gov The presence of SEB is then visualized by adding a substrate that reacts with the enzyme to produce a detectable signal, such as a chemiluminescent or colorimetric output. nih.gov

Western blotting has been successfully employed to confirm the production of SEB in clinical isolates of S. aureus that were identified as carrying the entB gene by PCR. nih.gov In such studies, culture supernatants from the bacterial isolates are concentrated and subjected to Western blot analysis using an anti-SEB antibody. nih.gov The technique is also used to characterize the binding specificity of monoclonal antibodies (mAbs) developed against SEB. For example, researchers have used Western blotting to confirm that newly generated mAbs can bind to heat-denatured SEB protein. nih.gov The specificity of these antibodies can be further assessed by testing their cross-reactivity against other staphylococcal enterotoxin serotypes. nih.gov

Proteomic and Transcriptomic Approaches in SEB Research

Global Gene Expression Profiling in Response to SEB

The host's response to Staphylococcal Enterotoxin B (SEB) involves complex changes in gene expression, which can be studied on a global scale using transcriptomic techniques. Methods such as differential display polymerase chain reaction (DD-PCR) and cDNA microarrays have been instrumental in profiling the gene expression changes in host cells, particularly human peripheral blood mononuclear cells (PBMCs), following exposure to SEB. nih.govlongdom.org

One study utilizing DD-PCR identified 859 cDNA fragments that were differentially expressed in human PBMCs after 16 hours of in vitro exposure to SEB. nih.gov Further analysis using custom cDNA microarrays and RT-PCR revealed a unique set of genes that were regulated in response to SEB, especially at early time points, when compared to the response to another bacterial toxin, lipopolysaccharide (LPS). nih.gov While both toxins can lead to similar shock-like symptoms, they induce distinct gene expression profiles. longdom.org

By 16 hours post-exposure, a convergence in the expression of some genes was observed, many of which encode for proteins involved in critical physiological processes such as proteinases, transcription factors, and regulators of vascular tone and respiratory distress. nih.gov These global gene analysis techniques provide a powerful approach to identify pathogen-specific genomic markers, offer insights into the mechanisms of toxin action, and help explain toxin-related symptoms based on the functions of the identified genes. nih.gov

Table 1: Research Findings on Global Gene Expression Profiling in Response to SEB
Methodology Cell Type Key Findings Reference
Differential Display (DD)-PCR & cDNA Microarrays Human Peripheral Blood Mononuclear Cells (PBMCs) Identified 859 differentially expressed cDNA fragments after 16h SEB exposure. Found unique gene expression patterns for SEB compared to LPS, especially at early time points. nih.gov
Microarray Analysis, RT-PCR, Real-time PCR Human Peripheral Blood Mononuclear Cells (PBMCs) Identified a set of 30 genes that provided a unique genetic signature to differentiate exposure to SEB from LPS. Showed consistent expression at both gene and protein levels for some genes. longdom.org
In vivo challenge in monkeys Not specified Gene expression responses in monkeys challenged with SEB showed a pattern typical of SEB exposure, which could be distinguished from LPS exposure. nih.gov

Identification of Host Response Genes and Pathways

The analysis of global gene expression data has enabled the identification of specific host genes and pathways that are modulated in response to Staphylococcal Enterotoxin B (SEB). These findings are crucial for understanding the molecular mechanisms underlying the pathophysiology of SEB-induced illnesses. nih.gov

Upon exposure of human peripheral blood mononuclear cells (PBMCs) to SEB, a distinct set of genes is regulated. nih.gov While early responses to SEB and other toxins like lipopolysaccharide (LPS) can be unique, there is a convergence of some gene expression responses over time. nih.gov By 16 hours of in vitro exposure, many of the differentially expressed genes are involved in fundamental cellular and systemic processes. nih.gov

Key categories of identified host response genes include those coding for:

Proteinases: Enzymes involved in protein degradation, which can play a role in tissue damage and inflammation.

Transcription Factors: Proteins that regulate the expression of other genes, thereby controlling cellular responses to the toxin.

Vascular Tone Regulators: Molecules that control the constriction and dilation of blood vessels, which is relevant to the hypotension seen in toxic shock.

Respiratory Distress Mediators: Genes whose products are implicated in the development of respiratory complications. nih.gov

The identification of these genes and their associated pathways provides a foundation for understanding the mechanistic insights of SEB toxicity and for potentially identifying therapeutic targets. nih.gov

Table 2: Identified Host Response Genes and Pathways to SEB
Gene/Pathway Category Biological Function Implication in SEB Pathophysiology Reference
Proteinases Catalyze the breakdown of proteins. May contribute to tissue damage and inflammation characteristic of SEB-induced illness. nih.gov
Transcription Factors Regulate the rate of transcription of genetic information from DNA to messenger RNA. Control the downstream cellular response to SEB, orchestrating the expression of various inflammatory and immune mediators. nih.gov
Vascular Tone Regulators Control the diameter of blood vessels. Dysregulation can lead to severe hypotension (low blood pressure), a hallmark of toxic shock syndrome. nih.gov
Respiratory Distress Mediators Genes involved in the function and inflammatory response of the respiratory system. Implicated in the acute respiratory distress that can occur following SEB exposure. nih.gov

Strategies for Mechanistic Intervention and Countermeasure Development

Targeting SEB-Host Receptor Interactions

A primary strategy to counteract SEB toxicity is to prevent its initial interaction with host immune cells. By blocking the binding of SEB to its receptors, the cascade of events leading to T-cell activation and cytokine release can be averted.

Development of Neutralizing Antibodies and Engineered Proteins against SEB

The development of molecules that can specifically bind to and neutralize SEB represents a leading therapeutic approach. These include monoclonal antibodies and novel engineered proteins designed for high affinity and specificity.

Neutralizing antibodies are a primary focus for anti-SEB therapeutics. bohrium.com They function by binding to critical epitopes on the SEB molecule, thereby sterically hindering its interaction with either MHC-II or TCRs. biorxiv.org Researchers have identified distinct classes of anti-SEB antibodies based on their target epitopes. "Class M" antibodies typically bind to a region on SEB that overlaps with the MHC-II binding site, while "Class T" antibodies target an epitope that overlaps with the TCR binding site. nih.govresearchgate.net

A systematic engineering approach has been used to enhance the affinity of these antibodies. For instance, the Class T antibody GC132 was affinity-matured to create GC132a, which exhibits sub-nanomolar binding affinity and provides complete protection in post-exposure mouse models of toxic shock. nih.govresearchgate.net Another example is the monoclonal antibody 3E2, which neutralizes SEB by binding to an epitope that overlaps with the MHC-II binding site. nih.gov The human monoclonal antibody Hm0487 targets a novel linear epitope (SEB138–147) and is thought to neutralize SEB through an allosteric effect rather than direct competition for receptor binding sites. plos.orgnih.gov

To achieve even greater potency, researchers have developed bispecific antibodies (bsAbs). These engineered molecules can simultaneously bind to two different, non-overlapping epitopes on SEB, such as the MHC-II and TCR binding sites. By combining the variable fragments of both Class M and Class T antibodies into a single tetravalent entity, these bsAbs have demonstrated enhanced toxin neutralization efficacy compared to their monospecific counterparts. nih.govresearchgate.net

Beyond traditional antibodies, various engineered proteins have been developed as SEB-neutralizing agents. These include:

High-Affinity Soluble T-cell Receptors: Researchers have engineered the variable beta (Vβ) domain of the T-cell receptor, the primary target of SEB, to have a dramatically increased affinity for the toxin—over a million-fold higher than the original receptor. nih.gov These soluble, high-affinity Vβ domains act as decoys, effectively binding to and neutralizing SEB before it can engage T-cells. plos.org A fusion protein consisting of two different engineered Vβ domains has been created to neutralize both SEB and Toxic Shock Syndrome Toxin-1 (TSST-1) with a single molecule. researchgate.net

Nanobodies: These are small, single-domain antibody fragments derived from camelids. frontiersin.org Scientists have developed SEB-reactive nanobodies that are highly specific, thermally stable, and capable of neutralizing SEB's superantigenic activity by inhibiting IL-2 expression in human peripheral blood mononuclear cell (PBMC) assays. frontiersin.org Their small size and stability make them promising candidates for various therapeutic and diagnostic applications. frontiersin.org

Engineered ProteinTarget/MechanismKey Findings
High-Affinity Soluble TCR Vβ Domain (G5-8) Binds to SEB with picomolar affinity, acting as a decoy to prevent TCR engagement.Showed over a million-fold higher affinity for SEB than the wild-type receptor; neutralized SEB activity in vitro and in vivo. plos.org
Bispecific Antibodies (bsAbs) Simultaneously binds to two non-overlapping epitopes on SEB (e.g., MHC-II and TCR binding sites).Displayed enhanced toxin neutralization compared to monospecific antibodies. nih.govresearchgate.net
Anti-SEB Nanobodies (e.g., SEB-6, SEB-20) Bind specifically to SEB and inhibit its superantigenic activity.Demonstrated significant neutralization of SEB, measured by reduction in IL-2 expression. They are also thermally stable. frontiersin.org
Human Monoclonal Antibody (Hm0487) Binds to a linear epitope (SEB138–147) distant from the active site, inducing an allosteric effect.Significantly impacts SEB's interaction with host receptors and immune cells. plos.orgnih.gov

Table 1: Examples of Engineered Proteins and Antibodies against SEB.

Inhibition of SEB Binding to MHC-II, TCR, and Co-receptors (e.g., CD28, B7)

While neutralizing antibodies and engineered proteins block SEB interaction by binding to the toxin itself, another strategy is to use inhibitors that block the host receptors. SEB's potent activity relies on its ability to cross-link not only the TCR and MHC-II but also to engage co-stimulatory molecules like CD28 on T-cells and its ligands, the B7 molecules (CD80/CD86), on APCs. biorxiv.orgresearchgate.net

Research indicates that the binding of SEB to the TCR, CD28, and B7 molecules is pivotal for its inflammatory activity, while direct binding to MHC-II may be dispensable under certain conditions. biorxiv.orgresearchgate.net SEB can strengthen the interaction between CD28 and B7, which promotes the recruitment of the TCR into the immunological synapse, leading to robust T-cell activation. biorxiv.orgresearchgate.net This understanding has opened new avenues for therapeutic intervention.

One promising approach involves the use of peptide mimetics. Scientists have identified a solvent-exposed loop of SEB (residues 116-132) that interacts with the co-stimulatory receptor CD28. A novel synthetic peptide mimicking this region, pSEB116-132, has been shown to inhibit the production of inflammatory cytokines from T-cells stimulated by SEB. nih.gov This suggests that by specifically blocking the SEB-CD28 interaction, the superantigen-induced inflammatory cascade can be dampened. nih.gov

Similarly, short peptide mimetics of the CD28 homodimer interface can effectively reduce the inflammatory cytokine production induced by SEB and other superantigens, demonstrating the critical role of the CD28/B7 co-stimulatory axis in SEB pathogenesis. nih.gov

Engineered, high-affinity soluble Vβ domains of the TCR, as mentioned previously, also function as direct competitive inhibitors of the SEB-TCR interaction. plos.org By presenting a more attractive target for SEB than the native T-cell receptors on immune cells, these molecules effectively sequester the toxin. plos.org

Inhibitor TypeTarget InteractionMechanism of Action
Peptide Mimetic (pSEB116-132) SEB - CD28Competitively inhibits the binding of SEB to the CD28 co-receptor on T-cells, reducing inflammatory cytokine production. nih.gov
CD28 Dimer Interface Peptides SEB - CD28/B7Attenuate the formation of the B7/CD28 co-stimulatory axis enhanced by SEB. nih.gov
High-Affinity Soluble TCR Vβ Domains SEB - TCRAct as high-affinity decoys that bind SEB, preventing its interaction with TCRs on T-cells. plos.org

Table 2: Strategies for Inhibiting SEB Binding to Host Receptors.

Modulation of SEB-Induced Intracellular Signaling Pathways

When SEB successfully cross-links host receptors, it triggers a complex network of intracellular signaling pathways, culminating in the massive production of inflammatory cytokines. Intervening in these downstream pathways offers a complementary therapeutic strategy that can be effective even after the initial toxin-receptor binding has occurred.

Interference with Downstream Inflammatory Cascades

The signaling cascades initiated by SEB engagement of TCR and co-stimulatory receptors converge on key adaptor proteins and transcription factors that drive the expression of pro-inflammatory genes. Targeting these critical nodes can disrupt the cytokine storm.

One of the key signaling pathways implicated in SEB-induced inflammation involves the adaptor protein Myeloid differentiation primary response 88 (MyD88) . SEB stimulation upregulates MyD88, which is crucial for the activation of downstream transcription factors like NF-κB and JNK, leading to pro-inflammatory cytokine production. nih.gov Researchers have developed small molecules that mimic a conserved region of MyD88 known as the BB-loop. These mimetics have been shown to attenuate SEB-induced production of cytokines like IL-1β in human cells and increase survival in mouse models of SEB challenge by interfering with MyD88-dependent signaling. nih.gov

Another critical aspect of the inflammatory cascade is the co-stimulation mediated by the CD28/B7 axis . Peptide mimetics that target the dimer interface of CD28 or B7 can attenuate pro-inflammatory signaling downstream of CD28. nih.gov For example, a dodecamer peptide that mimics a conserved domain in SEB responsible for binding to CD28 can inhibit the induction of T helper 1 (Th1) cytokines and protect mice from lethal toxic shock. nih.gov These peptides work by disrupting the formation of the immunological synapse enhanced by the superantigen. nih.gov

Furthermore, the fusion protein CTLA4-Ig (Abatacept) , which works by interfering with the CD28 and B7 co-stimulatory pathway, has been shown to prevent SEB-induced pathology. By blocking this crucial co-stimulation, Abatacept can significantly reduce the levels of pro-inflammatory cytokines and chemokines such as IFN-γ, IL-1β, IL-6, and TNF-α in animal models. nih.gov

Other approaches include the use of the hyaluronic acid synthesis inhibitor 4-Methylumbelliferone (4-MU) , which has been found to suppress SEB-induced leukocyte proliferation and cytokine production in vitro. frontiersin.org

Intervention StrategyMolecular TargetDownstream Effect
MyD88 BB-loop Mimetics MyD88 adaptor proteinAttenuates activation of NF-κB and JNK pathways, reducing pro-inflammatory cytokine production. nih.gov
CD28/B7 Dimer Interface Peptide Mimetics CD28/B7 co-stimulatory axisAttenuates pro-inflammatory signaling downstream of CD28, inhibiting Th1 cytokine induction. nih.gov
CTLA4-Ig (Abatacept) CD28/B7 co-stimulatory pathwayBlocks T-cell co-stimulation, leading to a significant reduction in various pro-inflammatory cytokines and chemokines. nih.gov
4-Methylumbelliferone (4-MU) Hyaluronic acid synthesisSuppresses SEB-induced leukocyte proliferation and cytokine production. frontiersin.org

Table 3: Interventions Targeting SEB-Induced Downstream Inflammatory Cascades.

Anti-Virulence Strategies Targeting SEB Production or Activity within Staphylococcus aureus

Instead of targeting the toxin after it has been released, anti-virulence strategies aim to prevent its production by the bacteria in the first place. This approach has the advantage of disarming the pathogen without killing it, which may exert less selective pressure for the development of resistance compared to traditional antibiotics. nih.gov

Quorum Sensing Inhibitors Affecting seb Expression

In S. aureus, the expression of many virulence factors, including SEB, is controlled by a cell-density-dependent communication system known as quorum sensing (QS). frontiersin.org The primary QS system in S. aureus is the accessory gene regulator (agr) system. frontiersin.org The agr system upregulates the expression of the seb gene during the post-exponential phase of bacterial growth. nih.gov

The regulatory mechanism is complex; the agr system's effector molecule, RNAIII, induces seb expression. researchgate.net This is achieved, in part, through the inactivation of a repressor protein called Repressor of toxins (Rot) . nih.gov Rot directly binds to the seb promoter and represses its transcription. The agr system, when activated at high cell densities, leads to the inactivation of Rot, thereby de-repressing the seb gene and allowing for toxin production. nih.gov

This regulatory cascade makes the agr system an attractive target for anti-virulence drugs. By inhibiting the agr QS system, the production of SEB and other toxins can be significantly reduced. Several small molecule inhibitors (SMIs) targeting the agr system have been identified:

Savirin: This SMI was identified through high-throughput screening and functions by targeting the transcriptional regulator AgrA. plos.org Savirin prevents AgrA from binding to its promoter sites, thus blocking the upregulation of virulence genes, including those for toxins. plos.orgnih.gov It has shown efficacy in murine skin infection models. plos.org

Staquorsin: This is another novel inhibitor that binds to the active site of AgrA. It has been shown to be a potent inhibitor of the agr system by reducing the production of hemolysins and lipases and inhibiting the transcription of the effector molecule RNAIII. frontiersin.org

RNAIII-inhibiting peptide (RIP): This peptide (YSPWTNF-NH2) has been shown to inhibit the transcription of RNAIII, the main effector of the agr system. nih.gov By doing so, RIP can suppress diseases caused by S. aureus. nih.gov

These QS inhibitors represent a promising therapeutic strategy, as they can disarm the pathogen, potentially making it more susceptible to host immune clearance without promoting antibiotic resistance. plos.orgresearchgate.net

Quorum Sensing InhibitorTarget within agr SystemEffect on seb Expression
Savirin AgrA (transcriptional regulator)Prevents AgrA from activating promoter sites, leading to the downregulation of virulence genes. plos.orgnih.gov
Staquorsin AgrA (active site)Inhibits the transcription of RNAIII, the effector molecule that induces seb expression. frontiersin.org
RNAIII-inhibiting peptide (RIP) RNAIII (effector molecule)Inhibits the transcription of RNAIII, thereby suppressing the expression of downstream virulence factors like SEB. nih.gov

Table 4: Quorum Sensing Inhibitors Affecting SEB Production.

Novel Molecular Inhibitors of SEB Function

The development of novel molecular inhibitors against Staphylococcal Enterotoxin Type B (SEB) represents a critical area of research aimed at neutralizing the toxin's potent superantigenic activity. These inhibitors are designed to interfere with the interaction between SEB and its primary molecular targets on host immune cells, namely the Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs) and the T-cell receptor (TCR) on T-cells. By disrupting this trimolecular complex, these inhibitors can prevent the massive T-cell activation and subsequent cytokine storm responsible for the severe symptoms of SEB-mediated illnesses. Research has focused on several classes of molecules, including small-molecule inhibitors, inhibitory peptides, and nucleic acid aptamers, each with unique mechanisms of action and therapeutic potential.

Small-Molecule Inhibitors

The identification of small-molecule inhibitors that can effectively block the biological functions of SEB is a promising strategy for therapeutic intervention. These compounds are typically identified through high-throughput screening of chemical libraries and are optimized for high affinity and specificity to the toxin. The primary mechanism of action for these inhibitors is the disruption of the SEB-TCR or SEB-MHC class II interactions, thereby preventing the formation of the immunological synapse that triggers T-cell activation.

While the discovery of novel, specific small-molecule inhibitors for SEB is an ongoing area of research, some existing drugs with anti-inflammatory properties have been shown to counteract the effects of SEB. For instance, compounds like doxycycline, pentoxifylline, and rapamycin (B549165) have been demonstrated to inhibit the SEB-induced inflammatory response. eurekaselect.com These molecules, although not developed as direct SEB antagonists, can interfere with the downstream signaling pathways activated by the toxin, leading to a reduction in pro-inflammatory cytokine production and T-cell proliferation. eurekaselect.com

The development of small molecules specifically designed to bind to SEB and block its active sites is a more targeted approach. These inhibitors can be designed to fit into the binding pockets of SEB that interact with MHC class II or the TCR, acting as competitive antagonists. The advantages of small-molecule inhibitors include their potential for oral administration, good tissue penetration, and lower manufacturing costs compared to larger biological molecules. However, challenges remain in identifying compounds with high specificity and minimal off-target effects.

Compound ClassMechanism of ActionKey Research Findings
Existing Anti-inflammatory Drugs (e.g., Doxycycline, Pentoxifylline, Rapamycin)Interference with downstream signaling pathways of T-cell activation, leading to reduced cytokine production. eurekaselect.comShown to inhibit SEB-induced activation of human peripheral blood mononuclear cells (PBMCs) in vitro and protect against SEB-induced lethal shock in animal models. eurekaselect.com

Inhibitory Peptides

Peptide-based inhibitors have emerged as a highly specific and potent class of molecules for neutralizing SEB activity. These peptides are often designed based on the amino acid sequences of the regions of SEB that are critical for its interaction with MHC class II or the TCR. By mimicking these binding domains, the inhibitory peptides can act as competitive antagonists, preventing the toxin from engaging with its natural ligands on immune cells.

Several studies have identified specific peptide regions of SEB that are crucial for its function and have synthesized corresponding peptides to act as inhibitors. For example, peptides derived from SEB sequences 1-30, 61-92, 93-112, and 130-160 have been shown to inhibit SEB-induced T-cell proliferation. nih.gov The peptide corresponding to the highly conserved 144-153 region has been found to inhibit the transcytosis of multiple staphylococcal enterotoxins. researchgate.net

Furthermore, bacterial display libraries have been utilized to screen for and identify novel peptide sequences with high affinity for SEB. This approach has led to the discovery of peptides such as R418 and R445, which exhibit nanomolar binding affinities for SEB. nih.govnih.gov These peptides represent promising candidates for further development as therapeutic agents.

The mechanism of action of these inhibitory peptides primarily involves direct binding to SEB, thereby sterically hindering its interaction with host cell receptors. Some peptides may also bind to the MHC class II molecules, preventing the toxin from docking. drugbank.com The specificity of these peptides for their target makes them attractive therapeutic candidates with potentially fewer off-target effects.

Peptide InhibitorTarget/MechanismKey Research Findings
SEB (1-30), (61-92), (93-112), (130-160)Inhibition of SEB-induced T-cell proliferation. nih.govDemonstrated inhibitory effects on lymphocyte proliferation in in vitro assays. nih.gov
SEB (144-153)Inhibits transcytosis of multiple staphylococcal enterotoxins. researchgate.netThis conserved peptide sequence shows broad inhibitory potential against several enterotoxins. researchgate.net
R418High-affinity binding to SEB.Identified from a bacterial display library with a dissociation constant (Kd) of 2.4 nM. nih.govnih.gov
R445High-affinity binding to SEB.Discovered through bacterial display screening with a Kd of 3.0 nM. nih.govnih.gov

Nucleic Acid Aptamers

Nucleic acid aptamers, which are short, single-stranded DNA or RNA molecules, represent another innovative class of inhibitors for SEB. Aptamers are selected through an in vitro process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX) to bind to their target molecules with high affinity and specificity. nih.govnih.gov Their three-dimensional structures allow them to bind to specific epitopes on the SEB toxin, thereby blocking its interaction with host cell receptors.

Several DNA and RNA aptamers have been developed that can effectively neutralize SEB. For example, the DNA aptamer A11 has been shown to bind to SEB with a nanomolar dissociation constant (Kd = 64 nM) and effectively inhibit SEB-mediated proliferation and cytokine secretion in human peripheral blood mononuclear cells. nih.govnih.gov In vivo studies have further demonstrated that a PEGylated form of aptamer A11 significantly reduced mortality in a mouse model of SEB-induced toxic shock syndrome. nih.gov The mechanism of action for A11 involves direct binding to SEB, preventing its association with MHC class II molecules. nih.gov

Another notable aptamer, SEB1741, has been shown to efficiently block the activation of CD4+ T cells induced by SEB. nih.gov This aptamer was found to decrease the release of pro-inflammatory cytokines such as IL-2 and IFN-γ from SEB-stimulated T cells. nih.gov The high specificity of aptamers minimizes the risk of off-target effects, and their in vitro selection process allows for rapid development against various targets.

AptamerTypeTarget/MechanismBinding Affinity (Kd)Key Research Findings
A11DNABinds directly to SEB, inhibiting its interaction with MHC class II molecules. nih.gov64 nM nih.govInhibited SEB-mediated proliferation and cytokine secretion in human PBMCs. A PEGylated version significantly increased survival in a mouse model of SEB-induced toxic shock syndrome. nih.gov
SEB1741DNABlocks SEB-induced activation of CD4+ T cells. nih.govNot specifiedEffectively decreased the release of pro-inflammatory cytokines IL-2 and IFN-γ from SEB-stimulated T cells. nih.gov

Future Directions and Emerging Research Avenues in Seb Biology

Integration of Multi-Omics Data for Comprehensive SEB Understanding

A systems-level understanding of the host response to SEB requires the integration of multiple high-throughput "omics" datasets. This approach combines genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive model of the cellular and organismal perturbations caused by the toxin.

By combining transcriptomic and proteomic data from host cells exposed to pathogens, researchers can build predictive regulatory network models. plos.orgnih.gov These models help to identify key transcription factors, signaling proteins, and gene modules that drive the host's immune response. plos.org For instance, integrated analysis of mRNA and protein abundance can reveal crucial immune response processes and identify conserved regulatory networks across different host systems. plos.org This integrative strategy can uncover novel patterns at the module level, capturing specific responses to different pathogens and identifying critical regulators of the host's reaction. nih.gov

The application of such multi-omics strategies to SEB is poised to reveal:

Key Regulatory Hubs: Identifying the central molecules and pathways that orchestrate the massive cytokine storm induced by SEB.

Biomarker Signatures: Discovering unique transcriptomic or proteomic fingerprints that correlate with disease severity or protection, which could be invaluable for diagnostics and prognostics.

Therapeutic Targets: Uncovering previously unknown nodes in the host response network that could be targeted by novel therapeutics to mitigate SEB-induced pathology.

Omics LayerType of Data GeneratedPotential Insights for SEB Research
Genomics Host genetic variations (e.g., SNPs in immune-related genes).Identification of host genetic factors influencing susceptibility or resistance to SEB-mediated toxic shock.
Transcriptomics Changes in mRNA expression levels in host immune cells.Mapping the gene expression networks activated by SEB, including pro-inflammatory cytokines and chemokines.
Proteomics Changes in protein abundance and post-translational modifications.Understanding the direct protein-level changes, including cytokine secretion and signaling pathway activation.
Metabolomics Alterations in small molecule metabolites in cells and biofluids.Revealing metabolic reprogramming in immune cells upon SEB stimulation and identifying metabolic vulnerabilities.

Advanced Structural Insights into SEB Dynamics and Complex Interactions

While the static structures of SEB and its complexes with Major Histocompatibility Complex (MHC) class II and the T-cell receptor (TCR) have been elucidated, future research will focus on the dynamic nature of these interactions. nih.govlu.seresearchgate.net High-resolution techniques like cryogenic electron microscopy (cryo-EM) and advanced X-ray crystallography are critical for visualizing the conformational changes that occur during the formation of the ternary complex. youtube.comdrugtargetreview.com

X-ray crystallography has revealed that SEB acts as a wedge, binding to the β-chain of the TCR while allowing the α-chain to interact with the MHC molecule. nih.govlu.se This binding mode physically bypasses the need for the TCR to contact the peptide presented by the MHC, leading to peptide-independent T-cell activation. nih.govlu.se Structural studies show that SEB, unlike some other enterotoxins, lacks a zinc-binding site and thus possesses only one primary MHC class II binding site. rcsb.org

Emerging research avenues in this area include:

Cryo-EM of the Full Signaling Complex: Capturing high-resolution structures of the complete SEB-MHC-TCR complex on the cell membrane will provide unprecedented detail about its architecture and stoichiometry. nih.govharvard.edu

Time-Resolved Structural Analysis: Using techniques like time-resolved crystallography to visualize the molecular motions and intermediate states as SEB engages its receptors. This can reveal the precise sequence of events leading to T-cell activation.

Modeling of Higher-Order Assemblies: Investigating how multiple SEB-MHC-TCR complexes might cluster on the cell surface to amplify signaling, using computational modeling and super-resolution microscopy.

Interaction with Co-receptors: Recent studies have shown that SEB can also interact with other receptors, such as CD28. nih.gov Structural modeling and experimental validation of these alternative complexes are crucial for a complete understanding of SEB's superantigenic activity. nih.gov

TechniqueFocus of StudyKey Question to be Answered
Cryo-Electron Microscopy (Cryo-EM) Full SEB-MHC-TCR ternary complex in a near-native state.What is the precise arrangement and stoichiometry of the complex on the cell surface?
X-ray Crystallography High-resolution structure of SEB bound to novel co-receptors (e.g., CD28). nih.govWhat are the specific molecular contacts that mediate interactions beyond the classical MHC/TCR binding?
Computational Docking & Molecular Dynamics Simulating the dynamic movements and energy landscapes of complex formation. nih.govHow do conformational changes in SEB and its receptors facilitate stable binding and signal initiation?
Super-Resolution Microscopy Visualizing the clustering of SEB-receptor complexes on live T-cells.Do these complexes organize into larger signaling "microclusters" to amplify the immune response?

Development of Novel Research Tools and Methodologies for SEB Studies

Advancing our understanding of SEB biology is intrinsically linked to the development of more sensitive, rapid, and specific research tools. The need for quick detection in food safety and clinical settings has spurred innovation in biosensor technology. nih.gov

Recent developments include:

Aptamer-Based Biosensors: Utilizing single-stranded DNA or RNA aptamers that bind to SEB with high specificity. nih.govfrontiersin.org These can be coupled with gold nanoparticles for colorimetric detection, allowing for visual identification of SEB at concentrations as low as 0.5 ng/mL. nih.govfrontiersin.org

Surface Plasmon Resonance (SPR) Biosensors: This label-free technology enables real-time monitoring of the binding between immobilized anti-SEB antibodies and the toxin, offering high sensitivity for detection in complex matrices like food extracts. researchgate.net

Mass Spectrometry-Based Methods: Advanced techniques like liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and biomolecular interaction analysis mass spectrometry (BIA/MS) provide highly specific and quantifiable detection of SEB. nih.govresearchgate.net These methods can identify unique tryptic peptides from the toxin, ensuring unambiguous identification and quantification. researchgate.net

Advanced In Vitro Models: Moving beyond simple cell cultures to more complex systems like organ-on-a-chip models that mimic the gut or lung epithelium. These models can provide more physiologically relevant insights into SEB-induced tissue damage and inflammatory responses.

Exploration of SEB's Role in Underexplored Biological Contexts and Host Systems

While SEB is well-known for its role in acute toxic shock syndrome and food poisoning, its contribution to other disease states and its interactions within diverse host environments are less understood. wikipedia.orgnih.gov

Future research will likely focus on:

Chronic Inflammatory Conditions: Investigating the role of SEB as a persistent inflammatory trigger in chronic diseases. For example, SEB produced by colonizing S. aureus is implicated in the pathogenesis of chronic rhinosinusitis with nasal polyps (CRSwNP) by driving a type 2/Th2 inflammatory response and disrupting mucosal barrier integrity. nih.govnih.gov

Interaction with the Gut Microbiome: The gut microbiota plays a crucial role in immune homeostasis. nih.gov Research is needed to understand how SEB affects the composition and function of the gut microbiome and, conversely, how the microbiome might influence the host's susceptibility to SEB. nih.govyoutube.com For instance, microbial metabolites could potentially modulate the inflammatory response to the toxin. researchgate.net

Non-Human Host Systems: While primate models have been valuable, exploring SEB's effects in a wider range of animal models could reveal conserved and species-specific aspects of its pathophysiology. nih.gov The lack of appropriate animal models that fully replicate conditions like SEB-induced nasal polyps currently limits in vivo analysis. nih.gov Genetic mouse models are being used to directly demonstrate the contribution of the seb gene to the systemic virulence of clinically relevant S. aureus strains. oup.comresearchgate.net

This expanded scope of inquiry will provide a more complete picture of SEB's impact on host health and disease, moving beyond its traditional role as an acute toxin to its potential function as a modulator of chronic inflammation and a disruptor of microbial ecosystems.

Q & A

Q. What methodological approaches are recommended for detecting SEB in S. aureus isolates, and what are their limitations?

SEB detection typically employs PCR for gene identification (e.g., entB), ELISA for protein quantification, and advanced techniques like ultra-high-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) for high specificity . PCR is favored for rapid genotyping but does not confirm toxin production, necessitating complementary methods like ELISA . Limitations include cross-reactivity with other enterotoxins (e.g., SEA, SEC) in antibody-based assays and false negatives in PCR due to primer specificity issues .

Q. How should researchers design experiments to optimize SEB production in laboratory cultures?

Key variables include pH (6.5–7.5), temperature (37–40°C), and nutrient-rich media (e.g., Brain Heart Infusion broth) . Aeration and incubation time (18–24 hours) are critical, as toxin production peaks during late-log to stationary phase . Controls should include non-enterotoxigenic S. aureus strains and quantification via spiked samples in food matrices to validate reproducibility .

Q. What are the primary challenges in distinguishing SEB-producing S. aureus from other coagulase-positive staphylococci?

Coagulase and thermonuclease tests are insufficient, as S. intermedius and S. hyicus can yield false positives . Confirmatory methods include mecA gene PCR (to rule out MRSA confounding) and sequencing of entB or MLST (multilocus sequence typing) for strain-specific markers .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between genotypic (PCR) and phenotypic (ELISA) data in SEB studies?

Discrepancies may arise from post-transcriptional regulation, silent entB genes, or degradation of the toxin protein. Validate using reverse-transcription PCR (RT-PCR) to confirm entB mRNA expression and immunoblotting (Western blot) to detect SEB protein . Strain-specific regulatory factors (e.g., agr quorum-sensing system) should also be profiled .

Q. What experimental strategies are effective for studying SEB’s superantigenic activity in host-pathogen interactions?

Use human peripheral blood mononuclear cells (PBMCs) to measure T-cell proliferation via flow cytometry (e.g., CD3+/CD69+ markers) . Pair this with cytokine profiling (e.g., IL-2, TNF-α) via multiplex assays to quantify immune hyperactivation . For in vivo models, murine studies with SEB challenge can elucidate systemic toxicity mechanisms .

Q. How do environmental stressors (e.g., antibiotics, food preservatives) modulate SEB production in S. aureus?

Sub-inhibitory antibiotic concentrations (e.g., β-lactams) may upregulate entB via stress response pathways. Test using transcriptomics (RNA-seq) and LC-MS/MS to correlate gene expression with toxin levels . For preservatives (e.g., lactic acid), assess SEB production under varying pH and osmotic conditions using controlled bioreactors .

Data Analysis & Interpretation

Q. How should researchers address contradictory findings in SEB prevalence across geographic or host-specific populations?

Stratify data by strain origin (e.g., clinical vs. food isolates) and employ phylogenetic analysis (e.g., core-genome MLST) to identify clonal lineages associated with entB . Meta-analyses should account for methodological variability (e.g., PCR primers, detection limits) .

Q. What statistical models are suitable for assessing SEB’s role in staphylococcal food poisoning outbreaks?

Use logistic regression to correlate entB presence with outbreak severity (e.g., attack rate, hospitalization). Include covariates like food matrix type (e.g., dairy vs. meat) and storage temperature . Machine learning (e.g., random forest) can identify predictive markers from genomic and epidemiological datasets .

Safety & Compliance

Q. What biosafety protocols are critical when handling SEB in laboratory settings?

SEB requires Biosafety Level 2 (BSL-2) containment with PPE (gloves, lab coat, face shield) and decontamination via autoclaving or 10% bleach . Quantify exposure risks using air sampling in aerosol-prone procedures (e.g., centrifugation) and implement spill-response protocols with trained personnel .

Emerging Research Directions

Q. How can multi-omics approaches advance SEB research?

Integrate proteomics (LC-MS/MS) to map SEB interaction networks with host proteins and transcriptomics (single-cell RNA-seq) to resolve cell-specific immune responses . Metagenomics of food or clinical samples can link entB prevalence with microbial community dynamics .

Q. What role does SEB play in antibiotic resistance dissemination among S. aureus populations?

Investigate horizontal gene transfer (e.g., plasmids, phages) using conjugation assays and phage induction studies. Co-occurrence of entB with mecA or vanA genes in genomic islands suggests synergistic pathogenicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.